Product packaging for 5-Hydroxy-7-acetoxy-8-methoxyflavone(Cat. No.:)

5-Hydroxy-7-acetoxy-8-methoxyflavone

Katalognummer: B019757
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: QDRDFENYJDAHOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Hydroxy-7-acetoxy-8-methoxyflavone is a useful research compound. Its molecular formula is C18H14O6 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O6 B019757 5-Hydroxy-7-acetoxy-8-methoxyflavone

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-10(19)23-15-9-13(21)16-12(20)8-14(11-6-4-3-5-7-11)24-18(16)17(15)22-2/h3-9,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRDFENYJDAHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway of 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Hydroxy-7-acetoxy-8-methoxyflavone. The synthesis involves a two-step process commencing with the formation of the core flavone (B191248) structure, 5,7-dihydroxy-8-methoxyflavone (wogonin), followed by selective acetylation of the 7-hydroxyl group. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis and a relevant biological signaling pathway to provide a thorough resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a derivative of the naturally occurring flavonoid, wogonin (B1683318). Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological activities. Wogonin, in particular, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] The acetylation of hydroxyl groups on the flavonoid scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as cell permeability and metabolic stability. This guide outlines a robust laboratory-scale synthesis of this compound, providing a foundation for further investigation into its biological activities. A molecular docking study has suggested that this compound may act as a binder to the first bromodomain of BRD4, indicating its potential as a subject for epigenetic research.[3]

Synthesis Pathway Overview

The synthesis of this compound is accomplished in two primary stages:

  • Step 1: Synthesis of 5,7-dihydroxy-8-methoxyflavone (Wogonin). This can be achieved through various methods, including extraction from natural sources like Scutellaria baicalensis or through total synthesis.[4][5] A practical synthetic approach starts from the commercially available flavonoid, chrysin (B1683763) (5,7-dihydroxyflavone).[6]

  • Step 2: Selective 7-O-acetylation of Wogonin. This step involves the regioselective acetylation of the 7-hydroxyl group of wogonin. The 5-hydroxyl group exhibits lower reactivity due to intramolecular hydrogen bonding with the adjacent carbonyl group, allowing for selective modification at the 7-position.

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Workflow Start Starting Material (Chrysin) Step1 Synthesis of Wogonin (Multi-step) Start->Step1 Wogonin Intermediate (Wogonin) Step1->Wogonin Step2 Selective Acetylation Wogonin->Step2 FinalProduct Final Product (this compound) Step2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5,7-dihydroxy-8-methoxyflavone (Wogonin)

A practical and scalable synthesis of wogonin can be achieved from chrysin in a four-step process involving Elbs oxidation, benzylation, methylation, and debenzylation.[6]

3.1.1. Materials and Reagents

Reagent/MaterialGrade
Chrysin98%
Potassium persulfateReagent
Potassium hydroxide (B78521)ACS grade
Pyridine (B92270)Anhydrous
Benzyl (B1604629) chloride99%
Potassium carbonateAnhydrous
Acetone (B3395972)ACS grade
Dimethyl sulfate (B86663)99%
Palladium on carbon (10%)Catalyst grade
Ethyl acetate (B1210297)ACS grade
MethanolACS grade
Dichloromethane (B109758)ACS grade
Hydrochloric acidConcentrated

3.1.2. Experimental Procedure

  • 8-Hydroxychrysin (Norwogonin): To a solution of chrysin and potassium hydroxide in aqueous pyridine, a solution of potassium persulfate is added dropwise. The reaction is stirred at room temperature, followed by acidification and extraction to yield 8-hydroxychrysin.

  • 7-(Benzyloxy)-5,8-dihydroxyflavone: 8-Hydroxychrysin is reacted with benzyl chloride in the presence of potassium carbonate in acetone under reflux to protect the 7-hydroxyl group.

  • 7-(Benzyloxy)-5-hydroxy-8-methoxyflavone: The product from the previous step is methylated using dimethyl sulfate and potassium carbonate in acetone under reflux.

  • 5,7-dihydroxy-8-methoxyflavone (Wogonin): The benzyl protecting group is removed by catalytic hydrogenation using 10% Pd/C in a mixture of ethyl acetate and methanol.

3.1.3. Quantitative Data

StepProductStarting Material (per mole)Key Reagents (per mole of SM)SolventReaction TimeTemperatureYield (%)
18-HydroxychrysinChrysinK₂S₂O₈, KOHPyridine/H₂O12 hRT~45%
27-(Benzyloxy)-5,8-dihydroxyflavone8-HydroxychrysinBenzyl chloride, K₂CO₃Acetone24 hReflux~90%
37-(Benzyloxy)-5-hydroxy-8-methoxyflavone7-(Benzyloxy)-5,8-dihydroxyflavoneDimethyl sulfate, K₂CO₃Acetone12 hReflux~95%
4Wogonin7-(Benzyloxy)-5-hydroxy-8-methoxyflavone10% Pd/C, H₂EtOAc/MeOH6 hRT~98%
Step 2: Selective 7-O-acetylation of 5,7-dihydroxy-8-methoxyflavone (Wogonin)

This procedure is adapted from general methods for the selective acetylation of flavonoids.

3.2.1. Materials and Reagents

Reagent/MaterialGrade
Wogonin98%
Acetic anhydride (B1165640)Reagent grade
PyridineAnhydrous
DichloromethaneAnhydrous
Hydrochloric acid (1 M)Aqueous solution
Saturated sodium bicarbonateAqueous solution
BrineAqueous solution
Anhydrous sodium sulfateACS grade

3.2.2. Experimental Procedure

  • Dissolve wogonin (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.

  • Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford this compound.

3.2.3. Quantitative Data

ProductStarting Material (per mole)Key Reagents (per mole of SM)SolventReaction TimeTemperatureExpected Yield (%)
This compoundWogoninAcetic anhydride, PyridinePyridine4-6 h0 °C to RT>90%

Visualization of Pathways

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformations in the synthesis of this compound from chrysin.

Synthesis_Pathway Chrysin Chrysin Norwogonin 8-Hydroxychrysin Chrysin->Norwogonin K₂S₂O₈, KOH, Pyridine Protected1 7-(Benzyloxy)-5,8-dihydroxyflavone Norwogonin->Protected1 BnCl, K₂CO₃, Acetone Protected2 7-(Benzyloxy)-5-hydroxy-8-methoxyflavone Protected1->Protected2 (CH₃)₂SO₄, K₂CO₃, Acetone Wogonin Wogonin Protected2->Wogonin H₂, 10% Pd/C, EtOAc/MeOH FinalProduct This compound Wogonin->FinalProduct Ac₂O, Pyridine Wogonin_p53_Pathway cluster_wogonin Wogonin Action Wogonin Wogonin MDM2 MDM2 Wogonin->MDM2 inhibits p53 p53 MDM2->p53 promotes degradation p21 p21 p53->p21 activates transcription Bax Bax p53->Bax activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Apoptosis Apoptosis Bax->Apoptosis induces

References

A Technical Guide to the Natural Sources of 5-Hydroxy-7-acetoxy-8-methoxyflavone and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct evidence for the natural occurrence of 5-Hydroxy-7-acetoxy-8-methoxyflavone is exceptionally scarce in current scientific literature. This compound is more likely encountered as a synthetic or semi-synthetic derivative. However, its structural precursor, 5,7-dihydroxy-8-methoxyflavone , commonly known as Wogonin , is a well-characterized and abundant natural flavonoid. This technical guide focuses on the natural sources, isolation, and quantitative data of Wogonin, providing a foundational understanding for researchers interested in this chemical scaffold. We also explore the possibility of natural acylation, the process that would convert Wogonin into the target compound.

Introduction: The Precursor-Oriented Approach

The flavone (B191248) this compound is not widely reported as a naturally occurring phytochemical. Its structure strongly suggests it is an acetylated derivative of the natural flavonoid, 5,7-dihydroxy-8-methoxyflavone (Wogonin). Wogonin is a bioactive compound extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties[1].

This guide will therefore concentrate on the natural sources and extraction of Wogonin. Understanding the origin and isolation of this precursor is the most practical and scientifically supported approach for researchers in this area. Furthermore, we will briefly discuss acylated flavonoids as a class of natural products, providing context for the potential, albeit unconfirmed, existence of this compound in nature.

Primary Natural Sources of Wogonin (5,7-dihydroxy-8-methoxyflavone)

The genus Scutellaria (Skullcap), part of the mint family Lamiaceae, is the most significant and well-documented natural source of Wogonin.[2][3] Species of this genus are used in traditional medicine, particularly in East Asia.[3] The roots of Scutellaria baicalensis (Chinese Skullcap) are a particularly rich source of Wogonin and other valuable flavonoids like baicalin (B1667713) and baicalein.[4][5]

Table 1: Documented Natural Plant Sources of Wogonin
Plant SpeciesFamilyPlant Part(s)Key Flavonoids Reported
Scutellaria baicalensis GeorgiLamiaceaeRootsWogonin, Wogonoside, Baicalein, Baicalin[4][5]
Scutellaria amoena C. H. WrightLamiaceaeRootsWogonin[1]
Scutellaria rivularis WallLamiaceaeRootsWogonin[1]
Scutellaria pinnatifida subsp. viridisLamiaceaeAerial PartsGeneral flavonoids with antiviral activity[6]
Scutellaria barbataLamiaceaeWhole PlantGeneral flavonoids with anticancer effects[3]

Quantitative Data on Wogonin Content

The concentration of Wogonin can vary significantly based on the plant species, geographical location, cultivation conditions, and the extraction method employed. The following table summarizes representative data from the literature.

Table 2: Quantitative Analysis of Wogonin in Scutellaria Species
Plant SpeciesPlant PartExtraction SolventAnalytical MethodWogonin Content (Representative)
Scutellaria baicalensisRootEthanol (B145695)HPLC0.1 - 1.5% of dry weight
Scutellaria baicalensisRootMethanol (B129727)LC-MSVaries; often reported alongside baicalin
Scutellaria laterifloraAerial PartsEthanolHPLCLower than in S. baicalensis roots

Note: Data is aggregated from multiple sources and should be considered illustrative. Yields are highly dependent on the specific protocol.

Experimental Protocol: Isolation of Wogonin from Scutellaria baicalensis

The following is a generalized protocol for the isolation and purification of Wogonin from the roots of Scutellaria baicalensis, based on common phytochemical extraction techniques.

Objective: To extract and purify Wogonin from dried S. baicalensis root powder.

Materials:

Methodology:

  • Defatting and Extraction:

    • The dried root powder (e.g., 1 kg) is first macerated with n-hexane at room temperature for 24 hours to remove lipids and non-polar compounds. The solvent is discarded.

    • The defatted plant material is then air-dried and subsequently extracted with 95% ethanol using a Soxhlet apparatus or through repeated maceration (3x) for 48-72 hours.

    • The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning (Fractionation):

    • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity: chloroform, and then ethyl acetate.

    • Each fraction is collected, and the solvent is evaporated. Wogonin, being moderately polar, is typically enriched in the chloroform and/or ethyl acetate fractions.

  • Chromatographic Purification:

    • The Wogonin-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient solvent system, commonly starting with a non-polar solvent and gradually increasing polarity (e.g., a gradient of n-hexane:ethyl acetate or chloroform:methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase and visualized under UV light (254/366 nm).

    • Fractions containing the compound with an Rf value corresponding to a Wogonin standard are pooled.

  • Recrystallization and Identification:

    • The pooled fractions are concentrated, and the resulting solid is recrystallized using a suitable solvent (e.g., methanol or ethanol) to obtain pure, crystalline Wogonin.

    • The structure and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and comparison with a reference standard.

Visualizations: Pathways and Workflows

Hypothetical Biosynthetic Relationship

The following diagram illustrates the simple chemical modification (acetylation) that converts the natural precursor, Wogonin, into the target compound, this compound.

G precursor 5,7-dihydroxy-8-methoxyflavone (Wogonin) process Acetylation (+ Acetyl-CoA or Acetic Anhydride) precursor->process product This compound process->product

Caption: Hypothetical conversion of Wogonin to its acetylated derivative.

General Isolation Workflow

This diagram outlines the typical experimental workflow for isolating flavonoids like Wogonin from a plant source.

G start Plant Material (e.g., Scutellaria root) step1 Drying & Grinding start->step1 step2 Extraction (e.g., Ethanol) step1->step2 step3 Fractionation (Solvent Partitioning) step2->step3 step4 Column Chromatography (Silica Gel) step3->step4 step5 Purification (Recrystallization) step4->step5 end Pure Compound (Wogonin) step5->end

Caption: General experimental workflow for flavonoid isolation.

Natural Occurrence of Acylated Flavonoids

While information on this compound is lacking, the acylation of flavonoids is a known biochemical process in plants. Acyl groups (such as acetyl, malonyl, coumaroyl, or caffeoyl) are often attached to the sugar moieties of flavonoid glycosides, but direct acylation of the flavonoid aglycone can also occur.[7][8] This modification can alter the compound's solubility, stability, and biological activity.[9][10] The enzymes responsible are typically acyltransferases. It is plausible, though not documented, that Wogonin could undergo enzymatic acetylation in certain plant species or under specific physiological conditions to form the target compound.

Conclusion

The natural product this compound is not a commonly isolated or reported compound from natural sources. Researchers and drug development professionals seeking this flavone should focus on its well-documented natural precursor, 5,7-dihydroxy-8-methoxyflavone (Wogonin) . The genus Scutellaria, and particularly the roots of S. baicalensis, serves as the primary and most reliable source for obtaining Wogonin. Standard phytochemical techniques involving solvent extraction, partitioning, and chromatography are effective for its isolation. The target compound can then be readily obtained through semi-synthesis via acetylation of the purified Wogonin.

References

In-Depth Technical Guide to 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 5-Hydroxy-7-acetoxy-8-methoxyflavone, a notable flavone (B191248) derivative with potential applications in pharmacology and drug development.

Core Chemical Properties

This compound, identified by the CAS number 95480-80-1 , is a substituted flavone with the molecular formula C18H14O6 and a molecular weight of 326.30 g/mol .[1] Its structure features a foundational flavone backbone with a hydroxyl group at the 5-position, an acetoxy group at the 7-position, and a methoxy (B1213986) group at the 8-position. This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.

PropertyValueSource
CAS Number 95480-80-1[1]
Molecular Formula C18H14O6[1]
Molecular Weight 326.30 g/mol [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Synthesis Protocol: Acetylation of 5-Hydroxy-7,8-dimethoxyflavone

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general and reliable method involves the selective acetylation of the corresponding 7-hydroxyflavone (B191518) precursor. The synthesis would logically proceed from 5,7-dihydroxy-8-methoxyflavone.

Experimental Workflow for Synthesis

General Synthesis Workflow Precursor 5,7-Dihydroxy-8-methoxyflavone Acetylation Acetylation Reaction (Acetic Anhydride (B1165640), Pyridine) Precursor->Acetylation Reactant Purification Work-up and Purification (e.g., Column Chromatography) Acetylation->Purification Crude Product Product This compound Purification->Product Final Product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Dissolution of Precursor: Dissolve 5,7-dihydroxy-8-methoxyflavone in a suitable anhydrous solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: Add acetic anhydride to the solution. The reaction is typically stirred at room temperature or gently heated to facilitate the selective acetylation of the more reactive 7-hydroxyl group. The 5-hydroxyl group is generally less reactive due to hydrogen bonding with the adjacent carbonyl group.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, the reaction mixture is quenched by the addition of ice-water. The product is then extracted with a suitable organic solvent, such as ethyl acetate.

  • Washing: The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure compound.

Biological Activity and Signaling Pathways

While direct experimental studies on the biological activity of this compound are limited, research on its parent compound, 5-hydroxy-7-methoxyflavone (HMF), provides significant insights into its potential pharmacological effects. HMF has been shown to induce apoptosis in human colon carcinoma cells (HCT-116) through a mechanism involving the generation of reactive oxygen species (ROS).[2][3] This pro-oxidant activity triggers a cascade of cellular events leading to programmed cell death.

The acetylation of flavonoids can modulate their biological activity, often enhancing their efficacy. For instance, acetylation can improve the bioavailability and cellular uptake of flavonoids, potentially leading to increased potency.

Proposed Signaling Pathway for Apoptosis Induction

The apoptotic pathway initiated by the parent compound, 5-hydroxy-7-methoxyflavone, and likely relevant to its acetylated derivative, involves the interplay between ROS generation, endoplasmic reticulum (ER) stress, and the mitochondrial pathway.

Proposed Apoptotic Signaling Pathway Flavone 5-Hydroxy-7-methoxyflavone (or acetylated derivative) ROS Increased Cellular ROS Flavone->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release JNK_Activation JNK Phosphorylation Ca_Release->JNK_Activation JNK_Activation->Mitochondria Bcl2_down Bcl-2 Downregulation Mitochondria->Bcl2_down Bax_up Bax Upregulation Mitochondria->Bax_up CytoC Cytochrome c Release Bcl2_down->CytoC Bax_up->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling cascade for flavone-induced apoptosis.

Experimental Protocol for Investigating Apoptosis:

To experimentally validate the apoptotic effects and the underlying signaling pathway of this compound, the following methodologies, adapted from studies on the parent compound, can be employed:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT-116 human colon carcinoma cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Treat the cells with varying concentrations of this compound for specific time points. A vehicle control (e.g., DMSO) should be run in parallel.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and treat with the compound.

    • After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • Detection of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Treat cells with the flavone, then incubate with DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

  • Western Blot Analysis for Protein Expression:

    • Lyse the treated and control cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, phosphorylated JNK).

    • Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a compound of interest for further investigation in the field of drug discovery. Based on the known activities of its parent compound, it holds promise as a potential pro-apoptotic agent. Future research should focus on obtaining detailed experimental data for its physicochemical properties and conducting comprehensive in vitro and in vivo studies to fully elucidate its biological activities and therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such research endeavors.

References

A Technical Guide to the Biological Activity of 5-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the biological activities of 5-Hydroxy-7-methoxyflavone (HMF), a natural chrysin (B1683763) derivative. While the initial query concerned 5-Hydroxy-7-acetoxy-8-methoxyflavone, the available scientific literature predominantly focuses on HMF, particularly its potent pro-apoptotic effects in human colorectal carcinoma cells. This document summarizes the key findings, presents quantitative data, details the experimental methodologies used to elucidate its mechanism of action, and provides visual representations of the relevant signaling pathways and experimental workflows. The primary focus of this guide is the comprehensive study by Bhardwaj et al. (2016) on HCT-116 human colorectal carcinoma cells, which has laid the groundwork for understanding the anticancer potential of this compound.[1][2][3]

Core Biological Activity: Pro-apoptotic Effects in Colorectal Cancer

5-Hydroxy-7-methoxyflavone (HMF), also known as Tectochrysin, has been identified as a promising anticancer agent, overcoming the poor oral bioavailability of its parent compound, chrysin.[1][3] The primary reported biological activity of HMF is its ability to induce dose-dependent cytotoxicity and apoptosis in human colorectal carcinoma cells, specifically the HCT-116 cell line.[1][3]

The mechanism of action is multifactorial, initiating with the generation of Reactive Oxygen Species (ROS), which serves as a crucial mediator for subsequent cellular events.[1][3] This increase in intracellular ROS leads to Endoplasmic Reticulum (ER) stress, characterized by an increase in intracellular calcium (Ca2+) levels and the activation of the unfolded protein response (UPR).[1][3] This cascade ultimately triggers the mitochondrial-mediated apoptotic pathway.[1][3]

Key molecular events associated with HMF-induced apoptosis include:

  • DNA damage.[1][2]

  • Perturbation of the mitochondrial membrane.[1][2]

  • Release of cytochrome c from the mitochondria.[1][2]

  • Down-regulation of the anti-apoptotic protein Bcl-2.[1][2]

  • Activation of the pro-apoptotic proteins Bid and Bax.[1][2]

  • Activation of caspase-3, a key executioner caspase in apoptosis.[1][2]

  • Phosphorylation of JNK (c-Jun N-terminal kinase), a key event linking ER stress to the mitochondrial apoptosis pathway.[1][3]

Quantitative Data

The cytotoxic and pro-apoptotic effects of 5-Hydroxy-7-methoxyflavone on HCT-116 cells have been quantified in the study by Bhardwaj et al. (2016). The following table summarizes the key quantitative findings.

ParameterCell LineConcentration of HMFResultReference
Cell ViabilityHCT-11625 µMSignificant decrease in viability
Cell ViabilityHCT-11650 µMFurther significant decrease in viability
Cell ViabilityHCT-116100 µMStrong cytotoxic effect
Apoptotic IndexHCT-11625, 50, 100 µMDose-dependent increase in apoptotic cells[3]
ROS GenerationHCT-11625, 50, 100 µMDose-dependent increase in ROS levels

Note: Specific IC50 values for HMF on HCT-116 cells are not explicitly stated in the primary reference abstracts, but a clear dose-dependent cytotoxic effect is demonstrated.

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of 5-Hydroxy-7-methoxyflavone's biological activity.

Cell Culture and Treatment
  • Cell Line: HCT-116 (human colorectal carcinoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experimental analysis, cells are treated with various concentrations of HMF (e.g., 25, 50, and 100 µM) for a specified duration, typically 24 hours, to investigate the underlying mechanisms of apoptosis.[2]

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming a purple formazan (B1609692) product. The absorbance of this colored solution is proportional to the number of viable cells.

  • Protocol:

    • Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of HMF for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • The generated formazan crystals are solubilized by adding a solubilizing agent, such as Dimethyl sulfoxide (B87167) (DMSO).[2]

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Protocol:

    • Treat HCT-116 cells with different concentrations of HMF.

    • Load the cells with DCFH-DA (typically at a concentration of 10-25 µM) and incubate in the dark at 37°C for 30 minutes.[4][5][6]

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[5]

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and the signal is visualized.

  • Protocol:

    • Lyse HMF-treated and control HCT-116 cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-JNK, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of HMF-Induced Apoptosis

HMF_Apoptosis_Pathway HMF 5-Hydroxy-7-methoxyflavone (HMF) ROS ↑ Reactive Oxygen Species (ROS) HMF->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Ca_release ↑ Intracellular Ca2+ ER_Stress->Ca_release UPR Unfolded Protein Response (UPR) ER_Stress->UPR JNK_p ↑ JNK Phosphorylation Ca_release->JNK_p Mitochondrion Mitochondrion JNK_p->Mitochondrion Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 Bax_Bid ↑ Bax / Bid activation Mitochondrion->Bax_Bid CytC Cytochrome c release Bcl2->CytC Bax_Bid->CytC Casp3 ↑ Caspase-3 activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: HMF-induced apoptotic signaling pathway in HCT-116 cells.

Experimental Workflow for Assessing HMF Activity

Experimental_Workflow start Start: HCT-116 Cell Culture treatment Treatment with 5-Hydroxy-7-methoxyflavone (HMF) start->treatment viability Cell Viability Assay (MTT) treatment->viability ros ROS Detection (DCFH-DA Assay) treatment->ros protein Protein Expression Analysis (Western Blot) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis protein->data_analysis end Conclusion on Biological Activity data_analysis->end

Caption: General experimental workflow for studying HMF's bioactivity.

Note on this compound

A thorough review of the current scientific literature did not yield significant experimental data, quantitative analyses, or detailed protocols on the biological activity of this compound. The available information is primarily limited to computational molecular docking studies, which suggest potential interactions with biological targets but lack experimental validation. It is plausible that this compound is a synthetic derivative of HMF, and its biological properties have not yet been extensively investigated or published. Researchers interested in this specific derivative may need to undertake de novo synthesis and subsequent biological evaluation.

Conclusion

5-Hydroxy-7-methoxyflavone demonstrates significant potential as a pro-oxidant therapeutic candidate for colorectal cancer.[1][3] Its ability to induce apoptosis through a ROS-mediated mechanism involving ER stress and the mitochondrial pathway provides a solid foundation for further preclinical and clinical investigation. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and build upon the existing knowledge of this promising natural compound.

References

In Vitro Effects of 5-Hydroxy-7-methoxyflavone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Direct experimental research on the in vitro effects of 5-Hydroxy-7-acetoxy-8-methoxyflavone is limited in publicly available scientific literature. This technical guide will therefore focus on the closely related and well-studied parent compound, 5-Hydroxy-7-methoxyflavone (HMF) . The addition of an acetoxy group at the 7-position and a methoxy (B1213986) group at the 8-position would alter the compound's polarity and steric profile, likely influencing its bioavailability and specific molecular interactions. However, the core flavone (B191248) structure suggests that its fundamental mechanisms of action may share similarities with HMF. The data presented herein pertains to 5-Hydroxy-7-methoxyflavone and serves as a foundational reference for researchers investigating this class of flavonoids.

Introduction to 5-Hydroxy-7-methoxyflavone

5-Hydroxy-7-methoxyflavone (HMF), a natural derivative of chrysin (B1683763), is a flavonoid found in various plant sources.[1][2] While chrysin itself has demonstrated a range of biological activities, its therapeutic application is often hampered by poor oral bioavailability.[1][2] HMF emerges as a promising alternative, with studies highlighting its potential as an anti-cancer agent. This document provides a comprehensive overview of the in vitro effects of HMF, with a focus on its cytotoxic and pro-apoptotic activities in cancer cell lines.

Quantitative Data on In Vitro Efficacy

The primary in vitro bioactivity reported for 5-Hydroxy-7-methoxyflavone is its dose-dependent cytotoxicity against human colorectal carcinoma cells (HCT-116).

Cell LineAssay TypeConcentration (µM)EffectReference
HCT-116MTT Assay25Inhibition of cell growth[2]
HCT-116MTT Assay50Significant inhibition of cell growth[2]
HCT-116MTT Assay100Strong inhibition of cell growth[2]
HCT-116Hoechst Staining25Increased number of apoptotic cells[2]
HCT-116Hoechst Staining50Significant increase in apoptotic cells[2]
HCT-116Hoechst Staining100Pronounced increase in apoptotic cells[2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human colorectal carcinoma (HCT-116) cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: 5-Hydroxy-7-methoxyflavone is dissolved in 5% dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The final concentrations for experiments typically range from 25 to 100 µM.[2]

Cell Viability Assessment (MTT Assay)
  • Seed HCT-116 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of HMF (e.g., 0, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[3]

Apoptosis Detection (Hoechst 33342 Staining)
  • Seed HCT-116 cells on coverslips in 6-well plates and treat with HMF for 24 hours.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Wash again with PBS and stain with Hoechst 33342 solution (1 µg/mL) for 10 minutes in the dark.

  • Wash with PBS and mount the coverslips on glass slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei with strong blue fluorescence.[2]

Western Blot Analysis
  • Treat HCT-116 cells with HMF for the desired time period.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, JNK, p-JNK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

5-Hydroxy-7-methoxyflavone induces apoptosis in HCT-116 cells primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial-mediated apoptotic pathway.[1][4]

HMF_Apoptosis_Pathway HMF 5-Hydroxy-7- methoxyflavone ROS ↑ Reactive Oxygen Species (ROS) HMF->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Mitochondria Mitochondria ROS->Mitochondria JNK JNK Phosphorylation ROS->JNK Ca_Release ↑ Intracellular Ca2+ ER_Stress->Ca_Release Ca_Release->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax_Bid ↑ Bax, BID Mitochondria->Bax_Bid CytoC Cytochrome c Release MMP->CytoC Caspase3 Caspase-3 Activation CytoC->Caspase3 Bcl2->CytoC Bax_Bid->CytoC Apoptosis Apoptosis JNK->Apoptosis Caspase3->Apoptosis

Caption: HMF-induced apoptotic signaling pathway in HCT-116 cells.

The proposed mechanism involves the following key steps:

  • ROS Generation: HMF treatment leads to an increase in intracellular ROS levels.[1][4]

  • ER Stress and Calcium Release: The accumulation of ROS induces endoplasmic reticulum (ER) stress, resulting in the release of calcium (Ca2+) into the cytoplasm.[1][4]

  • Mitochondrial Dysfunction: Increased ROS and intracellular Ca2+ levels disrupt mitochondrial function, leading to a decrease in the mitochondrial membrane potential.[2][4] This is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins Bax and BID.[1][4]

  • Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane releases cytochrome c into the cytosol, which in turn activates caspase-3, a key executioner caspase.[1][2]

  • JNK Phosphorylation: HMF treatment also leads to the phosphorylation of JNK, a key regulator of stress-induced apoptosis.[1][4]

  • Apoptosis: The culmination of these events is the induction of programmed cell death, or apoptosis.

The pro-apoptotic effects of HMF can be reversed by pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC), confirming the central role of ROS in this signaling cascade.[1]

Experimental_Workflow_HMF cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Interpretation start Seed HCT-116 Cells treatment Treat with 5-Hydroxy-7-methoxyflavone start->treatment mtt MTT Assay (Cell Viability) treatment->mtt hoechst Hoechst Staining (Apoptosis Morphology) treatment->hoechst wb Western Blot (Protein Expression) treatment->wb analysis Quantitative Analysis (IC50, Protein Levels) mtt->analysis hoechst->analysis wb->analysis pathway Signaling Pathway Elucidation analysis->pathway

References

Unraveling 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Quest for Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses the current state of knowledge regarding 5-Hydroxy-7-acetoxy-8-methoxyflavone, acknowledging the significant gaps in its documented history. While a definitive natural source has been suggested, concrete evidence from phytochemical investigations is lacking. This document will, therefore, pivot to a generalized approach, outlining standard methodologies for flavonoid isolation and proposing a potential synthetic route, providing researchers with a foundational framework for working with this compound.

Hypothetical Isolation from Medicago truncatula

Commercial suppliers have tenuously linked this compound to the plant Medicago truncatula. However, extensive phytochemical analyses of this species have, to date, not reported the presence of this specific flavone (B191248). This discrepancy suggests several possibilities: the compound may be a minor constituent, present only in specific ecotypes or developmental stages of the plant, or the initial attribution may be inaccurate.

Should a researcher endeavor to isolate this compound from Medicago truncatula, a generalized flavonoid extraction and isolation workflow would be the logical starting point.

General Experimental Protocol for Flavonoid Isolation

This protocol is a standard, adaptable procedure for the extraction and isolation of flavonoids from plant material.

1. Plant Material Collection and Preparation:

  • Aerial parts of Medicago truncatula would be collected and authenticated.

  • The plant material should be shade-dried at room temperature to preserve the chemical integrity of its constituents.

  • The dried material is then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.

  • Subsequent extraction with a solvent of medium polarity, such as ethyl acetate (B1210297) or dichloromethane (B109758), would likely extract the target flavone.

  • Finally, a polar solvent like methanol (B129727) or ethanol (B145695) would be used to extract more polar compounds.

  • The ethyl acetate or dichloromethane fraction would be of primary interest for the isolation of this compound.

3. Chromatographic Purification:

  • The crude extract from the chosen solvent would be concentrated under reduced pressure.

  • The concentrated extract is then subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different components of the extract.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent.

  • Fractions showing a similar TLC profile, ideally containing the target compound, are pooled.

  • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

  • The structure of the isolated compound would be confirmed using spectroscopic techniques such as:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic flavonoid absorbance peaks.

Proposed Synthetic Pathway

In the absence of a confirmed natural source and isolation protocol, chemical synthesis provides a viable alternative for obtaining this compound. A plausible synthetic route would involve the Baker-Venkataraman rearrangement, a common method for synthesizing flavones.

The key steps would involve:

  • Synthesis of a substituted 2'-hydroxyacetophenone (B8834) precursor: This would be the cornerstone of the A-ring of the flavone.

  • Benzoylation: Reaction of the precursor with a suitable benzoyl chloride to form an ester.

  • Baker-Venkataraman Rearrangement: Treatment of the ester with a base to form a 1,3-diketone.

  • Cyclization: Acid-catalyzed cyclization of the diketone to form the flavone ring system.

  • Functional Group Manipulation: Introduction of the methoxy (B1213986) and acetoxy groups at the appropriate positions.

Data Presentation

As no experimental data for the discovery and isolation of this compound has been found, a table of quantitative data cannot be provided. Should this compound be successfully isolated or synthesized and characterized, the following table structure is recommended for clear data presentation:

ParameterValueMethod of Determination
Physical Properties
Melting PointMelting Point Apparatus
AppearanceVisual Inspection
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)NMR Spectroscopy
¹³C NMR (CDCl₃, δ ppm)NMR Spectroscopy
Mass (m/z)Mass Spectrometry
IR (KBr, cm⁻¹)IR Spectroscopy
UV-Vis (λmax, nm)UV-Vis Spectroscopy
Chromatographic Data
Retention Time (HPLC)HPLC
Rf Value (TLC)TLC

Visualizing the Workflow

To aid in the conceptualization of the proposed isolation and synthesis pathways, the following diagrams have been generated using the DOT language.

Isolation_Workflow Start Dried Plant Material (e.g., Medicago truncatula) Extraction Sequential Solvent Extraction (Hexane -> Ethyl Acetate -> Methanol) Start->Extraction Concentration Concentration of Ethyl Acetate Fraction Extraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pooling of Similar Fractions TLC->Pooling HPLC Preparative HPLC Pooling->HPLC PureCompound Pure this compound HPLC->PureCompound StructureElucidation Spectroscopic Analysis (NMR, MS, IR, UV-Vis) PureCompound->StructureElucidation

Caption: Generalized workflow for the isolation of this compound.

Synthesis_Pathway Precursor Substituted 2'-hydroxyacetophenone Benzoylation Benzoylation Precursor->Benzoylation Ester Intermediate Ester Benzoylation->Ester Rearrangement Baker-Venkataraman Rearrangement Ester->Rearrangement Diketone 1,3-Diketone Rearrangement->Diketone Cyclization Acid-Catalyzed Cyclization Diketone->Cyclization FlavoneCore Flavone Core Structure Cyclization->FlavoneCore Functionalization Functional Group Manipulation (Methoxylation, Acetylation) FlavoneCore->Functionalization FinalProduct 5-Hydroxy-7-acetoxy- 8-methoxyflavone Functionalization->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Conclusion

The discovery and isolation of this compound represent a notable gap in the scientific literature. While the compound is known, the absence of a primary publication detailing its origins hinders a complete understanding of its natural context and properties. The proposed generalized isolation protocol and synthetic pathway in this guide offer a starting point for researchers interested in studying this flavone. Future research should focus on unequivocally identifying a natural source for this compound and fully characterizing it, which would be a valuable contribution to the field of natural product chemistry.

Elucidation of 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Hydroxy-7-acetoxy-8-methoxyflavone. Due to the limited availability of published experimental data for this specific flavone (B191248), this document outlines a proposed pathway for its synthesis and characterization based on established principles of flavonoid chemistry and spectroscopy.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a suitably substituted acetophenone. A plausible route involves the Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core.

G A 2,4-Dihydroxy-3-methoxyacetophenone B Benzoylation A->B Benzoyl Chloride, Pyridine C 2-Benzoyloxy-4-hydroxy-3-methoxyacetophenone B->C D Baker-Venkataraman Rearrangement C->D Pyridine, KOH E 1-(2,4-Dihydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione D->E F Cyclization E->F H2SO4, Acetic Acid G 5,7-Dihydroxy-8-methoxyflavone F->G H Selective Acetylation G->H Acetic Anhydride (B1165640), Pyridine (controlled) I This compound H->I

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from known data of similar flavonoid structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.6s-
H-6~6.5s-
H-2', H-6'~7.9m-
H-3', H-4', H-5'~7.5m-
5-OH~12.8s-
8-OCH₃~3.9s-
7-OCOCH₃~2.4s-
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-2~163
C-3~105
C-4~182
C-4a~105
C-5~157
C-6~95
C-7~153
C-8~128
C-8a~152
C-1'~131
C-2', C-6'~126
C-3', C-5'~129
C-4'~132
8-OCH₃~61
7-OCOCH₃~169
7-OCOCH₃~21
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
IonPredicted m/z
[M+H]⁺327.0863
[M+Na]⁺349.0682
[M-COCH₂]⁺285.0757
Table 4: Predicted IR and UV-Vis Spectroscopic Data
SpectroscopyPredicted Absorption
IR (KBr, cm⁻¹)~3450 (O-H), ~1760 (C=O, ester), ~1650 (C=O, γ-pyrone), ~1610, 1580, 1450 (C=C, aromatic)
UV-Vis (MeOH, λmax, nm)Band I: ~330-350 nm, Band II: ~270-280 nm

Experimental Protocols

General Instrumentation
  • NMR Spectra: Recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectra: Obtained using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • IR Spectra: Recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

  • UV-Vis Spectra: Recorded on a double-beam UV-Vis spectrophotometer in methanol (B129727).

  • Melting Points: Determined on a melting point apparatus and are uncorrected.

  • Chromatography: Column chromatography performed using silica (B1680970) gel (60-120 mesh). Thin-layer chromatography (TLC) carried out on silica gel G plates.

Synthesis of 5,7-Dihydroxy-8-methoxyflavone (Intermediate)
  • Benzoylation: To a solution of 2,4-dihydroxy-3-methoxyacetophenone (1.0 eq) in dry pyridine, benzoyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice-cold HCl (1 M) and the precipitated solid is filtered, washed with water, and dried to yield 2-benzoyloxy-4-hydroxy-3-methoxyacetophenone.

  • Baker-Venkataraman Rearrangement: The benzoylated product (1.0 eq) is dissolved in dry pyridine, and powdered potassium hydroxide (B78521) (3.0 eq) is added. The mixture is stirred at room temperature for 6 hours until it becomes a thick paste. The paste is then acidified with cold dilute HCl (1 M). The resulting solid is filtered, washed with water, and dried to give 1-(2,4-dihydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione.

  • Cyclization: The diketone (1.0 eq) is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid (catalytic amount). The solution is heated at 100 °C for 2 hours. After cooling, the mixture is poured into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford 5,7-dihydroxy-8-methoxyflavone.

Synthesis of this compound
  • To a solution of 5,7-dihydroxy-8-methoxyflavone (1.0 eq) in a minimum amount of dry pyridine, acetic anhydride (1.1 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by column chromatography over silica gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield this compound.

Spectroscopic Analysis Workflow

G A Purified Compound B Mass Spectrometry (ESI-MS) A->B D ¹H NMR A->D E ¹³C NMR & DEPT A->E F 2D NMR (COSY, HSQC, HMBC) A->F G IR Spectroscopy A->G H UV-Vis Spectroscopy A->H C Molecular Formula Determination B->C I Structure Proposal C->I D->I E->I J Structure Confirmation F->J G->I H->I I->J

Caption: Workflow for the spectroscopic elucidation of the target flavone.

Structure Elucidation Logic

The structure of this compound is elucidated by a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₈H₁₄O₆). Key fragmentation patterns, such as the loss of an acetyl group (-42 Da), would further support the proposed structure.

  • ¹H NMR Spectroscopy: The downfield singlet at ~12.8 ppm is characteristic of a hydrogen-bonded hydroxyl group at the C-5 position. The singlets for the aromatic protons at C-3 and C-6 indicate their isolated nature on their respective rings. The presence of a methoxy (B1213986) group and an acetoxy group is confirmed by singlets around 3.9 ppm and 2.4 ppm, respectively. The multiplets in the aromatic region correspond to the protons of the B-ring.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (C-4) at ~182 ppm is indicative of a flavone nucleus with a C-5 hydroxyl group. The number of signals in the DEPT spectra would confirm the count of methyl, methylene, methine, and quaternary carbons, aligning with the proposed structure.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Would reveal the coupling between protons on the B-ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton. Key expected correlations would be:

      • The C-5 hydroxyl proton to C-4a, C-5, and C-6.

      • The C-8 methoxy protons to C-8.

      • The C-7 acetoxy methyl protons to the ester carbonyl carbon.

      • The H-6 proton to C-5, C-7, C-8, and C-4a.

G cluster_A Key HMBC Correlations H_OMe 8-OCH₃ (¹H) C8 C-8 (¹³C) H_OMe->C8 H_OAc 7-OAc (¹H) C_OAc C=O (¹³C) H_OAc->C_OAc H6 H-6 (¹H) C5 C-5 (¹³C) H6->C5 C7 C-7 (¹³C) H6->C7 C8a C-8a (¹³C) H6->C8a H5_OH 5-OH (¹H) H5_OH->C5 C4a C-4a (¹³C) H5_OH->C4a

Caption: Expected key HMBC correlations for structure confirmation.

  • Infrared (IR) Spectroscopy: The presence of a hydroxyl group would be indicated by a broad absorption band around 3450 cm⁻¹. The sharp peak at ~1760 cm⁻¹ is characteristic of the ester carbonyl, while the γ-pyrone carbonyl would appear around 1650 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in methanol would show two major absorption bands, which is typical for the flavone skeleton. The addition of shift reagents (e.g., AlCl₃, NaOMe, NaOAc) would cause characteristic shifts in these bands, confirming the positions of the hydroxyl and other functional groups. For instance, the addition of AlCl₃ should cause a bathochromic shift in Band I, confirming the C-5 hydroxyl group.

By integrating the data from these complementary analytical techniques, the structure of this compound can be unequivocally determined.

preliminary cytotoxicity screening of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, specific preliminary cytotoxicity screening data for 5-Hydroxy-7-acetoxy-8-methoxyflavone is not extensively available in publicly accessible scientific literature. However, this guide provides a comprehensive framework for conducting such an investigation, based on established methodologies for the in vitro evaluation of novel flavonoid compounds. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals embarking on the cytotoxic evaluation of this or similar novel flavones.

Introduction to Flavonoid Cytotoxicity

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, which have garnered significant interest in cancer research due to their potential anti-proliferative and cytotoxic activities. Many flavonoids have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The preliminary cytotoxicity screening of a novel synthetic or isolated flavonoid, such as this compound, is a critical first step in evaluating its potential as an anticancer agent. This typically involves determining the compound's effective concentration range against a panel of cancer cell lines.

Proposed In Vitro Cytotoxicity Screening Strategy

A standard preliminary cytotoxicity screening for a novel flavone (B191248) would involve a multi-step process to determine its potency and selectivity.

Cell Line Selection

A panel of human cancer cell lines from different tissue origins should be selected to assess the breadth of the compound's activity. A non-cancerous cell line is also typically included to evaluate for selective cytotoxicity against cancer cells.

Table 1: Hypothetical Panel of Cell Lines for Preliminary Screening

Cell LineCancer TypeTissue of Origin
MCF-7Breast AdenocarcinomaBreast
MDA-MB-231Breast AdenocarcinomaBreast
A549Lung CarcinomaLung
HCT116Colorectal CarcinomaColon
HeLaCervical AdenocarcinomaCervix
PC-3Prostate AdenocarcinomaProstate
MRC-5Normal Lung FibroblastLung
Concentration-Response Analysis

The compound would be tested over a range of concentrations to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Table 2: Hypothetical IC50 Values for this compound This data is illustrative and not based on published experimental results.

Cell LineIC50 (µM) after 48h Treatment
MCF-715.2 ± 1.8
MDA-MB-23122.5 ± 2.3
A54935.1 ± 3.1
HCT11612.8 ± 1.5
HeLa18.9 ± 2.0
PC-328.4 ± 2.9
MRC-5> 100

Detailed Experimental Protocols

The following are detailed protocols for standard cytotoxicity assays that are broadly applicable for the screening of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to protein basic amino acid residues in fixed cells to provide an estimation of total biomass.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 48 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Visualizing Workflows and Potential Mechanisms

The following diagrams illustrate a general experimental workflow for cytotoxicity screening and a plausible signaling pathway that could be investigated for a cytotoxic flavonoid.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis compound Compound Stock (this compound in DMSO) treatment Compound Treatment (Serial Dilutions, 48h) compound->treatment cell_culture Cancer Cell Line Culture & Expansion seeding Cell Seeding (96-well plates) cell_culture->seeding seeding->treatment assay Cytotoxicity Assay (e.g., MTT or SRB) treatment->assay readout Absorbance Reading (Microplate Reader) assay->readout calculation Calculate % Viability vs. Control readout->calculation ic50 IC50 Determination (Non-linear Regression) calculation->ic50

Caption: General experimental workflow for in vitro cytotoxicity screening.

G cluster_pathway Intrinsic Apoptosis Pathway Flavonoid This compound (Hypothesized) Bax Bax (Pro-apoptotic) Flavonoid->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Flavonoid->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway (intrinsic apoptosis) for flavonoid-induced cytotoxicity.

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-7-acetoxy-8-methoxyflavone is a flavonoid compound with potential applications in epigenetic research and cancer therapy. In silico studies have identified it as a putative inhibitor of the first bromodomain of BRD4 (BRD4 BD1), a key regulator of oncogene transcription.[1][2] This document provides an overview of its potential biological activity, a hypothetical synthesis protocol, and detailed, adaptable experimental protocols for its characterization. The provided methodologies are based on established techniques for similar flavonoid compounds and are intended to serve as a starting point for further investigation.

Compound Profile and Putative Mechanism of Action

  • IUPAC Name: 5-hydroxy-7-(acetyloxy)-8-methoxy-2-phenyl-4H-chromen-4-one

  • Molecular Formula: C₁₈H₁₄O₆

  • Molecular Weight: 326.30 g/mol

  • CAS Number: 95480-80-1

Putative Target: Bromodomain-containing protein 4 (BRD4)

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic "readers."[3][4] By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to chromatin, driving the expression of key genes involved in cell cycle progression and proliferation, including the oncogene MYC.[3] Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers.[3][4]

A molecular docking study has suggested that this compound can bind to the N-acetyl-lysine binding site of the first bromodomain of BRD4 (BRD4 BD1).[1][2] This interaction is predicted to interfere with the recognition of acetylated histones, thereby downregulating the transcription of BRD4-target genes and potentially leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5]

In Silico Docking Data

The following table summarizes the predicted interactions of this compound with key residues in the BRD4 BD1 binding pocket, based on available in silico modeling data.[1]

Interacting ResidueInteraction Type
Pro82Steric
Phe83Steric
Tyr97Hydrophobic
Met105Steric
Asn135Steric
Met132Steric

Synthesis Protocol (Hypothetical)

This protocol describes a potential method for the synthesis of this compound from its precursor, wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone). This method is based on standard acetylation procedures for flavonoids.

Materials:

  • Wogonin (5,7-dihydroxy-8-methoxyflavone)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve wogonin (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols

The following protocols are adapted from established methods for characterizing flavonoid derivatives and can be applied to investigate the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.[6][7][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[6]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate at room temperature in the dark for at least 2 hours on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound or Vehicle Control incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_sds Add Solubilization Buffer incubate3->add_sds read Read Absorbance (570 nm) add_sds->read

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Western Blot

This protocol is for detecting key apoptosis markers, such as cleaved caspase-3 and cleaved PARP, by Western blot to confirm if the compound induces apoptotic cell death.[9][10]

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours. Include a vehicle control.

  • Harvest both adherent and floating cells. Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system. Analyze the expression of cleaved caspase-3 and cleaved PARP relative to the loading control (e.g., Actin).

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection treat Cell Treatment lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification (BCA) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Caption: Workflow for apoptosis analysis by Western blot.

BRD4 Inhibition Assay (AlphaScreen)

This protocol is adapted from commercially available BRD4 inhibitor screening kits and utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to measure the compound's ability to disrupt the interaction between BRD4(BD1) and an acetylated histone peptide.[11][12][13][14]

Materials:

  • Recombinant GST-tagged BRD4(BD1) protein

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay buffer

  • 384-well microplate (low-volume, white)

  • Microplate reader capable of AlphaScreen detection

Protocol:

  • Prepare serial dilutions of this compound in assay buffer. Include a positive control inhibitor (e.g., JQ1) and a vehicle control (DMSO). The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the following to each well:

    • Test compound or control.

    • Diluted biotinylated histone peptide.

    • Diluted GST-tagged BRD4(BD1) protein.

  • Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • In subdued light, add the Glutathione Acceptor beads to each well.

  • Shortly thereafter, add the Streptavidin-Donor beads to each well.

  • Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.

  • Read the AlphaScreen signal on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action of this compound through the inhibition of BRD4 and its downstream effects on gene transcription.

BRD4_Inhibition_Pathway cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Histone Acetylated Histones BRD4->Histone binds Transcription Transcription Elongation PolII RNA Pol II PTEFb->PolII phosphorylates Oncogenes Oncogenes (e.g., MYC, BCL2) PolII->Oncogenes transcribes Apoptosis Apoptosis Oncogenes->Apoptosis downregulation leads to CellCycleArrest Cell Cycle Arrest Flavone 5-Hydroxy-7-acetoxy- 8-methoxyflavone Flavone->BRD4 inhibits

Caption: Putative mechanism of BRD4 inhibition.

References

Application Notes and Protocols for the Quantification of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-7-acetoxy-8-methoxyflavone is a flavonoid of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and efficacy assessments. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are proposed for the robust quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and reliable method suitable for routine quality control and quantification in relatively simple matrices.[1][2][3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low concentration levels, such as those encountered in biological samples.[4][5][6]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical validation parameters for the proposed analytical methods. These values are representative and may vary based on the specific instrumentation and matrix.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)99.1% - 102.5%
Precision (% RSD)< 3.0%
Matrix EffectMinimal

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol outlines the procedure for quantifying this compound using HPLC with a UV detector.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or Phosphoric acid)

  • Sample matrix (e.g., plant extract, plasma)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector[3]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of the reference standard (typically between 250-350 nm for flavonoids)[3][7]

4. Sample Preparation:

  • Plant Extracts:

    • Accurately weigh 1 g of powdered plant material.

    • Perform extraction using methods like sonication, microwave-assisted, or Soxhlet extraction with a suitable solvent such as methanol or ethanol.[2][4]

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

  • Plasma Samples:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

5. Calibration Curve:

  • Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Inject each standard in triplicate to construct the calibration curve.

6. Data Analysis:

  • Integrate the peak area of this compound.

  • Quantify the concentration in samples by interpolating their peak areas against the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a highly sensitive method for the quantification of this compound, suitable for complex biological matrices.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

2. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A faster gradient can often be used with UHPLC systems.

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.5 min: 90% to 10% B

    • 6.5-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Determine the precursor ion (Q1) and product ion (Q3) for this compound and the internal standard by infusing a standard solution into the mass spectrometer.

    • Hypothetical Transition for Target Analyte: [M+H]+ → Product Ion

    • Hypothetical Transition for Internal Standard: [M+H]+ → Product Ion

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation and Calibration Curve:

  • Follow the same procedures as in Protocol 1, but with a concentration range appropriate for LC-MS/MS (e.g., 0.1 to 1000 ng/mL).

6. Data Analysis:

  • Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Reporting Sample Sample Receipt (Plant Material/Plasma) Extraction Extraction (Sonication/Precipitation) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution & Internal Standard Spiking Filtration->Dilution HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV Routine QC LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Low Conc. / Complex Matrix Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the quantification of this compound.

Analytical_Method_Selection Start Start: Quantification Needed Matrix_Complexity Assess Matrix Complexity Start->Matrix_Complexity Concentration Assess Expected Concentration Matrix_Complexity->Concentration Simple Matrix (e.g., pure substance, formulation) LC_MSMS Use LC-MS/MS Method Matrix_Complexity->LC_MSMS Complex Matrix (e.g., plasma, tissue) HPLC_UV Use HPLC-UV Method Concentration->HPLC_UV High Concentration (µg/mL range) Concentration->LC_MSMS Low Concentration (ng/mL range) End End HPLC_UV->End LC_MSMS->End

Caption: Decision logic for selecting the appropriate analytical method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 5-Hydroxy-7-acetoxy-8-methoxyflavone in various sample matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a flavonoid derivative with potential pharmacological activities. Accurate and reliable quantification of this compound is essential for research and development, including pharmacokinetic studies, formulation development, and quality control. This application note describes a robust RP-HPLC method for the determination of this compound. The methodology is based on established principles for the analysis of structurally similar flavonoid compounds.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

  • Sample Preparation:

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

    • Volumetric flasks and pipettes

    • Appropriate solvents for sample extraction (e.g., methanol, ethanol)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Elution Gradient: A gradient elution is recommended to ensure good separation and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: Flavonoids typically exhibit strong UV absorbance. A wavelength of 254 nm is a good starting point for detection. A full UV scan (200-400 nm) of the analyte should be performed to determine the optimal detection wavelength.

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for a solid sample is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample and extract it with a suitable solvent (e.g., methanol) using techniques such as sonication or vortexing.

  • Centrifugation: Centrifuge the extract to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the range of the calibration curve.

Method Validation Parameters (Illustrative)

The following table summarizes the typical parameters that should be evaluated to validate the HPLC method. The values provided are for illustrative purposes and must be determined experimentally.

ParameterTypical Acceptance CriteriaExample Data
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range (µg/mL) To be determined0.1 - 50
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 30.03
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 100.1
Accuracy (% Recovery) 80 - 120%98.5% - 101.2%
Precision (% RSD) Intraday ≤ 2%, Interday ≤ 3%Intraday: 1.5%, Interday: 2.1%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

Experimental Workflow and Data Analysis

The overall workflow for the analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare Standard Solutions Inject Inject Samples & Standards Standard->Inject Sample Prepare Sample Extract Sample->Inject HPLC HPLC System Setup (Column, Mobile Phase, etc.) HPLC->Inject Detect UV Detection Inject->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify Analyte in Samples Chromatogram->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

HPLC Analysis Workflow

Data analysis involves integrating the peak area of this compound in the chromatograms. A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the samples is then determined by interpolating their peak areas on the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using RP-HPLC with UV detection. The proposed method is based on established analytical techniques for similar flavonoid compounds and should serve as a strong starting point for method development and validation. Adherence to this protocol will enable researchers and scientists to obtain accurate and reproducible quantitative data for this compound.

Application Notes and Protocols for In Vivo Animal Studies of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Compound: 5-Hydroxy-7-acetoxy-8-methoxyflavone

Chemical Structure:

G C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)O C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)O

Figure 1: Chemical structure of this compound.

Background:

This compound is a synthetic flavonoid derivative. Flavonoids are a large class of polyphenolic compounds found in plants, known for their diverse pharmacological activities. The structural features of this particular flavone, including the hydroxyl, acetoxy, and methoxy (B1213986) groups, suggest potential for a range of biological effects. Methoxyflavones, in particular, have been noted for their potential as cancer chemopreventive agents.

Hypothesized Biological Activities:

Based on a molecular docking study, this compound has been identified as a potential inhibitor of Bromodomain-containing protein 4 (BRD4).[1][2][3][4] BRD4 is a key epigenetic reader involved in the regulation of gene transcription, and its inhibition is a promising strategy in cancer and inflammatory diseases. Therefore, the primary hypothesized activities for this compound are:

  • Anti-inflammatory Activity: By inhibiting BRD4, the compound may suppress the expression of pro-inflammatory cytokines and mediators. Flavonoids are known to modulate inflammatory pathways, such as the NF-κB signaling cascade.[5][6][7]

  • Anticancer Activity: Inhibition of BRD4 can lead to the downregulation of oncogenes, cell cycle arrest, and apoptosis in cancer cells.[8][9] In vivo anticancer activity of flavonoids has been demonstrated in xenograft mouse models.[10][11][12][13][14]

Potential Applications in In Vivo Animal Studies:

  • Evaluation of anti-inflammatory efficacy in models of acute and chronic inflammation.

  • Assessment of antitumor activity in various cancer models.

  • Pharmacokinetic and bioavailability studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology studies to establish the safety profile of the compound.

Data Presentation: Quantitative Data for Related Flavonoids

Due to the lack of specific data for this compound, the following tables summarize data from studies on other flavonoids to provide a reference for experimental design.

Table 1: Acute Oral Toxicity of Flavonoids in Rodents

FlavonoidAnimal ModelLD50 (mg/kg)Reference
Total Flavonoids from Clinopodium chinenseMice> 5000[15]
Total Flavonoids from Clinopodium chinenseRats> 4000[15]
Naringenin, Naringin, Hesperidin, QuercetinWistar Rats> 2000[16]
Hydroethanolic extract of Sclerocarya birreaWistar Rats> 5000[17]

Table 2: Pharmacokinetic Parameters of Flavonoids in Rats

FlavonoidDosage and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
7,8-Benzoflavone50 mg/kg (oral)Not Reported< 0.5Not Reported0.61-13.2 (dose-dependent)[18]
Pterostilbene (B91288)15 mg/kg (oral suspension)Not ReportedNot ReportedNot Reported15.9 ± 7.8[19]
Angoroside C100 mg/kg (oral)Not Reported0.25812.0 ± 216.1 (min·mg/mL)2.1[20]

Note: Pharmacokinetic parameters can vary significantly based on the specific flavonoid, formulation, and animal species.

Experimental Protocols

The following are detailed protocols for key in vivo experiments. It is crucial to adapt these protocols based on the specific research question, preliminary in vitro data, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Acute Oral Toxicity Study in Mice (Limit Test)

This protocol is based on OECD Guideline 425.[17]

Objective: To determine the acute oral toxicity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)

  • Healthy, young adult female mice (e.g., CD-1 or BALB/c), 8-12 weeks old

  • Oral gavage needles

  • Animal balance

Procedure:

  • Acclimatization: Acclimate animals for at least 5 days before the study, with free access to food and water.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dosing:

    • Prepare a suspension of the test compound in the chosen vehicle.

    • Administer a single oral dose of 2000 mg/kg body weight to one mouse.

  • Observation:

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Subsequent Dosing:

    • If the first animal survives, dose four more animals sequentially with the same dose.

    • If the first animal dies, the next animal is dosed at a lower dose level, and so on.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study following a single oral dose.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound.

Materials:

  • This compound

  • Vehicle for administration

  • Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Acclimatization and Cannulation: Allow rats to acclimatize for at least one week. Perform jugular vein cannulation surgery and allow a recovery period of at least 48 hours.

  • Fasting: Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Dosing: Administer a single oral dose of the test compound (e.g., 10, 25, or 50 mg/kg) via oral gavage.

  • Blood Sampling: [21][22][23][24]

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Replace the collected blood volume with an equal volume of sterile saline.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent compound and any potential metabolites in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This is a standard model for evaluating acute anti-inflammatory activity.[25][26][27][28][29]

Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% w/v Carrageenan solution in sterile saline

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate rats for at least 5 days.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • Positive control (Indomethacin)

    • Test compound (at least 3 dose levels, e.g., 10, 30, and 100 mg/kg)

  • Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Protocol 4: Human Tumor Xenograft Mouse Model (Anticancer Model)

This model is used to evaluate the in vivo efficacy of a compound against a specific human cancer cell line.[10][11][12][13][14]

Objective: To determine the antitumor activity of this compound.

Materials:

  • This compound

  • Vehicle

  • Positive control (a standard chemotherapeutic agent for the chosen cancer type)

  • Human cancer cell line (e.g., a line where BRD4 inhibition is known to be effective)

  • Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • Positive control

      • Test compound (at least 2 dose levels)

  • Treatment: Administer the vehicle, positive control, or test compound according to a predetermined schedule (e.g., daily oral gavage for 21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2

  • Body Weight and Health Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint:

    • At the end of the treatment period, or when tumors reach a predetermined maximum size, euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting for target proteins).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the different treatment groups.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA for tumor growth curves).

Mandatory Visualizations

G Experimental Workflow for In Vivo Evaluation of this compound cluster_0 Pre-clinical Evaluation cluster_1 Efficacy Models cluster_2 Data Analysis & Reporting A Compound Synthesis & Characterization B Acute Oral Toxicity Study (Mice) A->B Safety Assessment C Pharmacokinetic (PK) Study (Rats) A->C ADME Profiling D Efficacy Studies A->D Therapeutic Potential G Statistical Analysis of Results B->G C->G E Anti-inflammatory Model (Carrageenan-induced Paw Edema) D->E F Anticancer Model (Human Tumor Xenograft) D->F E->G F->G H Report Generation & Publication G->H

Figure 2: General experimental workflow for in vivo studies.

G Hypothesized NF-κB Signaling Pathway Inhibition by Flavonoids cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Leads to NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Activation NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocation Flavonoid This compound Flavonoid->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Inflammation Inflammation Genes->Inflammation

Figure 3: NF-κB signaling pathway and potential inhibition.

References

Application Notes and Protocols for Molecular Docking Studies with 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodology for conducting molecular docking studies with 5-Hydroxy-7-acetoxy-8-methoxyflavone, a flavonoid compound with potential therapeutic applications. The primary focus is on its interaction with the first bromodomain of BRD4 (BRD4 BD1), a key epigenetic reader and a promising target in cancer therapy.

Introduction to this compound and BRD4

This compound is a synthetic flavonoid derivative. Flavonoids, a class of natural and synthetic compounds, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 plays a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histones.[1] Its involvement in the expression of key oncogenes, such as c-Myc, makes it an attractive target for the development of novel cancer therapeutics.[2]

Molecular docking studies have indicated that this compound can bind to the acetyl-lysine binding pocket of the first bromodomain of BRD4 (BRD4 BD1).[3] This interaction is facilitated by steric and hydrophobic interactions with key amino acid residues, including Pro82, Phe83, Tyr97, Met105, Met132, and Asn135.[3] The hydrophobic interaction with Tyr97 appears to be particularly significant.[3]

BRD4 Signaling Pathway

BRD4 functions as a scaffold protein that recruits transcriptional machinery to specific genomic locations. Upon binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This, in turn, leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and the expression of target genes involved in cell cycle progression and proliferation.[4] The inhibition of BRD4 by small molecules like this compound can disrupt this cascade, leading to the downregulation of oncogenes and the suppression of tumor growth.

BRD4_Signaling_Pathway Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation (e.g., c-Myc expression) RNAPII->Transcription Promotes Inhibitor 5-Hydroxy-7-acetoxy- 8-methoxyflavone Inhibitor->BRD4 Inhibits

Caption: BRD4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking study of this compound with BRD4 BD1 using AutoDock Vina.

I. Preparation of the Receptor (BRD4 BD1)
  • Obtain the Protein Structure: Download the 3D crystal structure of the first bromodomain of BRD4 (BRD4 BD1) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3MXF, which is a complex of BRD4 BD1 with a known inhibitor.[5]

  • Prepare the Protein:

    • Open the PDB file in a molecular modeling software such as UCSF Chimera or AutoDock Tools (ADT).[5]

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms.[6]

    • Add polar hydrogen atoms to the protein.

    • Assign Gasteiger charges to the protein atoms.[5]

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[5]

II. Preparation of the Ligand (this compound)
  • Obtain the Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw and saved in a common format (e.g., MOL or SDF). Alternatively, the structure can be obtained from chemical databases if available.

  • Convert to 3D and Optimize:

    • Use a program like Open Babel to convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).[7]

    • Save the optimized 3D structure in PDB format.

  • Prepare for Docking:

    • Open the 3D structure of the ligand in AutoDock Tools.

    • Detect the rotatable bonds.

    • Save the ligand in the PDBQT format.[6]

III. Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Define a grid box that encompasses the active site of BRD4 BD1. The active site is the acetyl-lysine binding pocket.[5]

    • The center of the grid box should be the center of the binding pocket, which can be determined from the position of the co-crystallized ligand in the original PDB file.

    • A typical grid box size for this target is 42 x 42 x 45 Å with a spacing of 0.375 Å.[5]

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:

  • Run Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

  • Analysis of Results:

    • The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results using software like PyMOL or UCSF Chimera to analyze the interactions between the ligand and the protein residues.

    • Identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular_Docking_Workflow PDB Protein Data Bank (PDB) ReceptorPrep Receptor Preparation (Remove water, add H, assign charges) PDB->ReceptorPrep LigandDB Chemical Database / Drawing LigandPrep Ligand Preparation (3D conversion, energy minimization) LigandDB->LigandPrep Grid Grid Box Generation ReceptorPrep->Grid Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking Grid->Docking Analysis Analysis of Results (Binding affinity, interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Data Presentation

The following table summarizes the reported interacting residues for this compound with BRD4 BD1 and provides representative binding affinities for other flavonoids targeting BRD4 to offer a comparative context.

CompoundTargetKey Interacting ResiduesBinding Affinity (kcal/mol)Reference
This compound BRD4 BD1Pro82, Phe83, Tyr97, Met105, Met132, Asn135Not explicitly reported[3]
Fisetin (B1672732)BRD4 BD1P86, V87, L92, L94, N140-7.5 to -8.5 (representative)[7]
Amentoflavone (B1664850)BRD4 BD1Interacts within the ZA channel-8.0 to -9.5 (representative)[7]
3',4',7,8-tetrahydroxyflavoneBRD4 BD2Binds to the acetylated lysine binding pocketIC50 = 204 nM[8][9]

Note: Binding affinities are highly dependent on the specific docking software and parameters used. The values for fisetin and amentoflavone are representative and intended for comparative purposes. The reported value for 3',4',7,8-tetrahydroxyflavone is an experimental IC50 value, which is related to but not the same as a calculated binding affinity.

Conclusion

Molecular docking is a powerful computational tool for predicting the binding mode and affinity of small molecules to protein targets. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the interaction between this compound and BRD4 BD1. Such studies are crucial for the rational design and development of novel epigenetic modulators for cancer therapy and other diseases.

References

Cell-Based Assays for 5-Hydroxy-7-acetoxy-8-methoxyflavone Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays to evaluate the biological activity of 5-Hydroxy-7-acetoxy-8-methoxyflavone. This synthetic flavonoid is of interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The following protocols and data provide a framework for the systematic evaluation of this compound in relevant biological systems.

I. Introduction

This compound is a synthetic derivative of the naturally occurring flavone (B191248) backbone. Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological activities. The structural modifications in this particular compound, including the acetoxy and methoxy (B1213986) groups, may influence its bioavailability, metabolic stability, and biological efficacy. These protocols outline key in vitro assays to characterize its activity profile.

II. Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables summarize quantitative data for structurally related flavonoids to provide a comparative context for expected activity.

Table 1: Anti-Cancer Activity of Related Flavonoids

CompoundCell LineAssayIC50 (µM)Reference
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon)MTT~50[1]
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavonePC-3 (Prostate)MTT11.8[2]
5,7,3',4'-TetramethoxyflavoneNCI-60 PanelGI50 (average)28[3]
5-Hydroxy-6,7,8,4'-tetramethoxyflavonePC-3 (Prostate)MTT17.2[2]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)VariousMTT~25[2]

Table 2: Anti-Inflammatory Activity of Related Flavonoids

CompoundCell LineAssayEndpointIC50 / Effective Conc.Reference
LuteolinRAW 264.7Griess AssayNO Production<10 µM[4]
QuercetinHuman Whole BloodELISATNF-α Production25 µM[4]
ApigeninRAW 264.7ELISAIL-6 Secretion50 nM[4]

Table 3: Neuroprotective Activity of Related Flavonoids

CompoundCell ModelAssayEndpointEC50 / Effective Conc.Reference
5,2',5'-trihydroxy-7-methoxyflavanonePC12 cellsDopamine-induced toxicityCell Viability3-20 µM[5]
7,8-dihydroxyflavonePrimary NeuronsOxidative StressNeuronal SurvivalNot specified[6]

III. Experimental Protocols

A. Anti-Cancer Activity

1. Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., HCT-116, MCF-7, PC-3)

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the compound.

  • Materials:

    • Cancer cell line

    • Complete culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

B. Anti-Inflammatory Activity

1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete culture medium

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent System

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration from a standard curve.

2. Cytokine Release Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release.

  • Materials:

    • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)

    • LPS

    • This compound

    • ELISA kits for the specific cytokines

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the Griess Assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for the desired cytokines according to the manufacturer's protocol.

    • Measure the absorbance and calculate the cytokine concentrations.

C. Neuroprotective Activity

1. Beta-Amyloid (Aβ) Induced Neurotoxicity Assay

This assay evaluates the protective effect of the compound against Aβ-induced neuronal cell death.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

    • Neuronal culture medium

    • Beta-amyloid (1-42) peptide, oligomerized

    • This compound

    • MTT or LDH assay kit

    • 96-well plates

  • Protocol:

    • Seed neuronal cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the compound for 2-4 hours.

    • Add oligomerized Aβ (1-42) to the wells to induce toxicity.

    • Incubate for 24-48 hours.

    • Assess cell viability using the MTT assay or measure cytotoxicity by LDH release assay.

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_data Data Analysis compound This compound (Stock Solution in DMSO) anticancer Anti-Cancer Assays (MTT, Apoptosis) compound->anticancer Treatment antiinflammatory Anti-Inflammatory Assays (Griess, ELISA) compound->antiinflammatory Treatment neuroprotective Neuroprotective Assays (Aβ Toxicity) compound->neuroprotective Treatment cells Cell Culture (e.g., HCT-116, RAW 264.7, SH-SY5Y) cells->anticancer cells->antiinflammatory cells->neuroprotective analysis Data Acquisition (Absorbance, Fluorescence) anticancer->analysis antiinflammatory->analysis neuroprotective->analysis results Calculation of IC50 / EC50 Values analysis->results anticancer_pathway compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros er_stress Endoplasmic Reticulum (ER) Stress ros->er_stress jnk ↑ JNK Phosphorylation er_stress->jnk mitochondria Mitochondrial Dysfunction jnk->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis antiinflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway compound This compound compound->nfkb_pathway Inhibition nfkb_activation NF-κB Nuclear Translocation nfkb_pathway->nfkb_activation gene_expression Pro-inflammatory Gene Expression nfkb_activation->gene_expression cytokines ↑ TNF-α, IL-6 gene_expression->cytokines inos ↑ iNOS (NO Production) gene_expression->inos neuroprotective_pathway abeta Beta-Amyloid (Aβ) Toxicity neuronal_stress Oxidative Stress & Neuronal Damage abeta->neuronal_stress compound This compound survival_pathways Pro-survival Signaling (e.g., cAMP/PKA/CREB) compound->survival_pathways Activation neuronal_survival ↑ Neuronal Viability & Neurite Outgrowth neuronal_stress->neuronal_survival Inhibition survival_pathways->neuronal_survival

References

Application of 5-Hydroxy-7-acetoxy-8-methoxyflavone in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 5-Hydroxy-7-acetoxy-8-methoxyflavone in cancer research is limited. The following application notes and protocols are extrapolated from studies on the closely related and structurally similar compound, 5-Hydroxy-7-methoxyflavone (HMF), also known as Tectochrysin. Researchers should consider these protocols as a starting point and optimize them for their specific experimental conditions.

Introduction

This compound is a flavonoid, a class of natural compounds that has garnered significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic activities. While direct studies on this specific flavone (B191248) are sparse, research on the related compound, 5-Hydroxy-7-methoxyflavone (HMF), suggests potential mechanisms of action against cancer cells. HMF has been shown to induce cytotoxicity and apoptosis in human colon carcinoma cells through the generation of reactive oxygen species (ROS), leading to ER stress and activation of the mitochondrial apoptosis pathway.[1][2] Computational docking studies have also suggested that this compound may interact with bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, indicating a potential target for this compound.[3]

These application notes provide an overview of the potential anti-cancer effects of this compound based on data from its structural analog, HMF, and detailed protocols for key experiments to investigate its efficacy.

Data Presentation

The following tables summarize the cytotoxic activities of 5-Hydroxy-7-methoxyflavone (HMF) against a human cancer cell line. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of 5-Hydroxy-7-methoxyflavone (HMF) on HCT-116 Human Colon Carcinoma Cells

Concentration of HMFTreatment DurationCell Viability (%)Assay
25 µM24 hoursSignificantly SuppressedMTT Assay
50 µM24 hoursDose-dependent reductionMTT Assay
100 µM24 hoursStrongest growth reductionMTT Assay

Data extrapolated from studies on HMF in HCT-116 cells.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24-48 hours.[4]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and treat the cells with various concentrations of the compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium containing MTT and add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 490 nm and 690 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Hoechst 33342 Staining

This protocol is for visualizing nuclear condensation, a hallmark of apoptosis, induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with the desired concentrations of this compound in a suitable culture vessel (e.g., 6-well plate with coverslips).

  • After treatment, wash the cells twice with PBS.[4]

  • Fix the cells with 4% PFA for 30 minutes at room temperature.[4]

  • Wash the cells again with PBS.

  • Stain the cells with Hoechst 33342 solution for 15 minutes in the dark.[4]

  • Wash the cells with PBS to remove excess stain.

  • Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and brightly stained nuclei.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for determining the effect of this compound on the expression of key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins (e.g., 60 µg) by SDS-PAGE.[5]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways and a general experimental workflow for investigating the anti-cancer effects of this compound.

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Hoechst Staining) B->D E Western Blot Analysis (Apoptotic Markers) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: General experimental workflow for evaluating the anticancer activity of a novel compound.

G compound 5-Hydroxy-7-methoxyflavone (HMF) ros ↑ ROS Generation compound->ros er_stress ER Stress ros->er_stress ca_release ↑ Intracellular Ca2+ er_stress->ca_release jnk_phos JNK Phosphorylation er_stress->jnk_phos mito_pathway Mitochondrial Apoptosis Pathway ca_release->mito_pathway jnk_phos->mito_pathway bcl2 ↓ Bcl-2 mito_pathway->bcl2 bax ↑ Bax Activation mito_pathway->bax cyt_c Cytochrome c Release bcl2->cyt_c bax->cyt_c caspase3 Caspase-3 Activation cyt_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of HMF-induced apoptosis in colon cancer cells.[1][2]

References

Developing Derivatives of 5-Hydroxy-7-acetoxy-8-methoxyflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of novel derivatives of 5-Hydroxy-7-acetoxy-8-methoxyflavone. The following sections detail synthetic protocols, application notes for biological evaluation, and relevant signaling pathways, offering a framework for the exploration of this flavone (B191248) scaffold in drug discovery.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in plants, renowned for their broad spectrum of biological activities.[1] this compound belongs to this family and serves as a promising starting point for the development of new therapeutic agents. Structural modifications of the flavone core, particularly at the hydroxyl and methoxy (B1213986) groups, have been shown to significantly modulate their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This document outlines protocols for the synthesis and biological characterization of novel derivatives of this compound, with a focus on anticancer applications.

Synthesis of Derivatives

The synthesis of flavone derivatives can be achieved through various established methods. A common and effective approach involves the oxidative cyclization of o-hydroxychalcones.[1] Modifications can be introduced at different positions of the flavone scaffold. For the development of derivatives from this compound, key modifications can be targeted at the 5-hydroxyl group and the B-ring.

General Synthetic Scheme

A plausible synthetic route for generating derivatives of this compound can be conceptualized through a multi-step process starting from a suitable acetophenone (B1666503) precursor. The core flavone structure is typically assembled via the Baker-Venkataraman rearrangement or related methods, followed by specific modifications.

Synthesis_Workflow A 2,4-dihydroxy-3-methoxy-acetophenone B Benzoylation A->B Acylating Agent/Base C Baker-Venkataraman Rearrangement B->C Base D Cyclization C->D Acid E 5-Hydroxy-8-methoxyflavone derivative D->E F Acetylation E->F Acetic Anhydride G This compound F->G H Derivatization (e.g., Alkylation, Amination) G->H I Target Derivatives H->I

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of a 4'-Amino Functionalized Derivative

This protocol describes a representative synthesis of a 4'-amino-substituted derivative, a modification known to enhance anticancer activity in some flavone series.[3]

Materials:

  • 5-Hydroxy-7-acetoxy-8-methoxy-4'-nitroflavone (starting material, synthesized via standard chalcone (B49325) cyclization methods)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) (MeOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • Dissolve 5-Hydroxy-7-acetoxy-8-methoxy-4'-nitroflavone (1 mmol) in methanol (50 mL) in a round-bottom flask.

  • Add 10% Pd/C (0.1 mmol) to the solution.

  • Place the flask on a hydrogenation apparatus.

  • Evacuate the flask and flush with hydrogen gas three times.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4'-amino-5-hydroxy-7-acetoxy-8-methoxyflavone.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Application Notes

Derivatives of 5-hydroxyflavones have demonstrated a range of biological activities, with anticancer effects being particularly prominent. The introduction of different functional groups can significantly impact their potency and selectivity.

Anticancer Activity

The anticancer activity of flavone derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1][2]

Table 1: Representative Anticancer Activity of Flavone Derivatives

Compound/DerivativeCell LineAssayIC₅₀ (µM)Reference
5,7-Dihydroxy-8-methoxyflavone (Wogonin)VariousMTT10-50[4]
4'-Amino-5,7-dihydroxyflavone derivativeHELMTT5.6[3][5]
4'-Amino-5,7-dihydroxyflavone derivativePC3MTT8.2[3][5]
5-Hydroxy-3',4',7-trimethoxyflavoneK562/BCRPDrug Resistance Reversal0.0072[6]

Note: Data presented is for structurally related compounds to indicate the potential activity of this compound derivatives.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]

Materials:

  • Cancer cell lines (e.g., HEL, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathways

The anticancer effects of 5-hydroxyflavone (B191505) derivatives are often mediated through the induction of apoptosis via mitochondrial-dependent pathways. 5-Hydroxy-7-methoxyflavone, a close analog of the parent compound, has been shown to trigger cell death in human colon carcinoma cells through the generation of reactive oxygen species (ROS).[7]

Proposed Signaling Pathway for Anticancer Activity

Based on studies of related compounds, derivatives of this compound are hypothesized to induce apoptosis through a ROS-mediated mechanism that involves endoplasmic reticulum (ER) stress and the mitochondrial pathway.

Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Flavone Flavone Derivative ROS Increased ROS Flavone->ROS ER_Stress ER Stress ROS->ER_Stress Ca_Release Ca2+ Release ER_Stress->Ca_Release JNK_Phos JNK Phosphorylation Ca_Release->JNK_Phos Mito_Pathway Mitochondrial Pathway Activation JNK_Phos->Mito_Pathway Bax Bax Activation Mito_Pathway->Bax Bcl2 Bcl-2 Downregulation Mito_Pathway->Bcl2 CytC Cytochrome c Release Mito_Pathway->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed ROS-mediated apoptotic signaling pathway.

Conclusion

The development of derivatives from this compound presents a promising avenue for the discovery of novel therapeutic agents, particularly in the field of oncology. The protocols and application notes provided herein offer a foundational framework for the synthesis, characterization, and biological evaluation of new compounds based on this versatile flavone scaffold. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of these derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges in the experimental use of 5-Hydroxy-7-acetoxy-8-methoxyflavone, with a primary focus on improving its aqueous solubility. This resource is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic flavone (B191248) derivative. Like many flavonoids, it possesses a largely hydrophobic structure, leading to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in various experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability. While it is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, its limited aqueous solubility requires enhancement for many research applications[1][2].

Q2: What is the approximate aqueous solubility of this compound?

Q3: What are the primary methods for improving the aqueous solubility of this flavone?

A3: Several established techniques can be employed to enhance the aqueous solubility of poorly soluble flavonoids. The most common and effective methods include:

  • Cyclodextrin Complexation: Encapsulating the flavonoid molecule within the hydrophobic cavity of a cyclodextrin.

  • Co-solvency: Using a mixture of water and a miscible organic solvent to increase the drug's solubility.

  • pH Adjustment: Modifying the pH of the solution to ionize the flavonoid, thereby increasing its solubility.

  • Use of Surfactants: Incorporating surfactants that form micelles to encapsulate the hydrophobic flavonoid molecules.

Q4: Which method is the most effective for solubilizing this compound?

A4: The effectiveness of each method can vary depending on the specific experimental requirements, such as the desired final concentration, the biological system being used, and tolerance for excipients. Cyclodextrin complexation is often a highly effective method for significantly increasing solubility with generally low toxicity. For instance, studies on apigenin (B1666066), another flavonoid, have shown a more than 152-fold increase in solubility with the use of hydroxypropyl-β-cyclodextrin[4]. Co-solvents are simple to use but may not be suitable for all cell-based assays due to potential solvent toxicity. pH adjustment can be effective if the molecule has ionizable groups, but it may alter the biological activity or stability of the compound. Surfactants are also effective but their potential effects on biological membranes should be considered.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of the flavone during stock solution dilution in aqueous media. The aqueous solubility limit has been exceeded.1. Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO).2. When diluting into your aqueous buffer, ensure vigorous mixing.3. Consider using one of the solubility enhancement techniques described in this guide (e.g., pre-complexation with cyclodextrin).
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the flavone.1. Visually inspect your final assay solutions for any signs of precipitation (cloudiness or solid particles).2. Filter your stock solution before final dilution.3. Employ a solubility enhancement method to ensure the flavone remains in solution throughout the experiment.
Low bioavailability in in vivo studies. The compound is precipitating in the gastrointestinal tract or at the injection site due to poor aqueous solubility.1. Consider formulating the compound using solubility-enhancing excipients such as cyclodextrins or surfactants.2. Investigate the use of a co-solvent system if appropriate for the route of administration.
Difficulty in preparing a sufficiently concentrated aqueous stock solution. The intrinsic aqueous solubility of the compound is very low.1. Do not attempt to dissolve the compound directly in water.2. Prepare a high-concentration stock in 100% DMSO.3. For aqueous working solutions, use a solubility enhancement technique from the outset.

Quantitative Data on Solubility Enhancement

Since direct experimental data for this compound is unavailable, the following table provides an estimation of solubility enhancement based on data for the structurally similar flavonoid, wogonin (B1683318), and typical improvements reported for other flavonoids using various techniques.

Baseline Aqueous Solubility of Wogonin (5,7-dihydroxy-8-methoxyflavone): ~0.665 µg/mL [3]

Method Excipient/Condition Estimated Fold Increase in Solubility Estimated Final Concentration (µg/mL) Reference/Rationale
Cyclodextrin Complexation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)50 - 15033 - 100Based on a reported 152-fold increase for apigenin with HP-β-CD[4].
Co-solvency 10% Ethanol in Water5 - 153.3 - 10General observation for flavonoids in aqueous-ethanol mixtures.
pH Adjustment pH 8.02 - 51.3 - 3.3Flavonoids with phenolic hydroxyl groups show increased solubility at higher pH[5].
Surfactants 1% Tween 8010 - 306.7 - 20Tween 80 is a commonly used surfactant for solubilizing hydrophobic compounds.

Note: The values presented are estimations and the actual solubility enhancement for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Freeze-Drying Method)

This protocol is adapted from a general method for preparing flavonoid-cyclodextrin inclusion complexes[6].

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm membrane filter

  • Freeze-dryer

Procedure:

  • Prepare a 1:1 molar ratio mixture of this compound and HP-β-CD.

  • Dissolve the mixture in deionized water to achieve the desired final concentration of the flavone.

  • Stir the solution at room temperature for 24-48 hours, protected from light.

  • Filter the solution through a 0.45 µm membrane filter to remove any undissolved material.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 24-48 hours to obtain a powder of the inclusion complex.

  • The resulting powder can be reconstituted in aqueous buffers for your experiments.

Protocol 2: Solubility Determination using UV-Vis Spectrophotometry

This protocol outlines a general method for determining the concentration of a flavonoid in solution.

Materials:

  • Solution of this compound (prepared with or without a solubility enhancer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Appropriate solvent (e.g., methanol (B129727), ethanol, or the same solvent system as the sample)

Procedure:

  • Determine the λmax: Prepare a dilute solution of this compound in your chosen solvent. Scan the absorbance from 200-500 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: a. Prepare a stock solution of the flavone of a known concentration in the chosen solvent. b. Create a series of serial dilutions from the stock solution to cover a range of concentrations. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot a graph of absorbance versus concentration. The resulting linear regression will give you the equation for the calibration curve (y = mx + c).

  • Measure the Sample Concentration: a. Measure the absorbance of your experimental sample at the λmax. b. Use the equation from the calibration curve to calculate the concentration of the flavone in your sample.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC provides a more specific and sensitive method for quantification.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of methanol/water/acetic acid)

  • Sample solutions of this compound

Procedure:

  • Method Development: a. Develop a gradient elution method to achieve good separation of the flavone from any other components in the sample. A common mobile phase for flavonoids is a gradient of methanol and water with a small amount of acetic acid (e.g., 0.1%)[3]. b. Set the detection wavelength to the λmax of the flavone.

  • Calibration Curve: a. Prepare a series of standard solutions of the flavone of known concentrations. b. Inject each standard onto the HPLC system and record the peak area. c. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis: a. Inject your experimental sample. b. Identify the peak corresponding to this compound based on its retention time. c. Use the peak area from your sample and the calibration curve to determine the concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis start Start flavone This compound start->flavone enhancer Solubility Enhancer (e.g., Cyclodextrin, Co-solvent) start->enhancer solvent Aqueous Solvent start->solvent mix Mix & Equilibrate flavone->mix enhancer->mix solvent->mix filter Filter (0.45 µm) mix->filter analyze Quantify Concentration (UV-Vis or HPLC) filter->analyze end End analyze->end

Caption: Workflow for preparing and analyzing a solubilized solution of this compound.

signaling_pathway_logic cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome low_sol Low Aqueous Solubility of Flavone cd Cyclodextrin Complexation low_sol->cd Encapsulation cosolvent Co-solvency low_sol->cosolvent Polarity Modification ph pH Adjustment low_sol->ph Ionization surfactant Surfactant Micellization low_sol->surfactant Micellar Solubilization high_sol Improved Aqueous Solubility & Bioavailability cd->high_sol cosolvent->high_sol ph->high_sol surfactant->high_sol

Caption: Logical relationships between the problem of low solubility and various enhancement strategies.

References

Technical Support Center: Stability of 5-Hydroxy-7-acetoxy-8-methoxyflavone in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 5-Hydroxy-7-acetoxy-8-methoxyflavone in Dimethyl Sulfoxide (DMSO) solutions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO solution?

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

Several factors can impact the stability of chemical compounds dissolved in DMSO:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can be a more significant factor in compound degradation than oxygen.[1][2][3] It is recommended to use anhydrous DMSO and to minimize the exposure of stock solutions to atmospheric moisture.

  • Temperature: The stability of flavonoids generally decreases with increasing temperature. Higher temperatures can accelerate degradation reactions. For long-term storage, it is advisable to keep DMSO stock solutions at -20°C or -80°C.

  • Light Exposure: Many flavonoids are sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. It is recommended to store solutions in amber vials or to wrap the vials in aluminum foil to protect them from light.

  • pH: The pH of the solution can influence the stability of flavonoids. Although DMSO itself is aprotic, any aqueous component in the final assay medium can affect stability.

  • Freeze-Thaw Cycles: While some studies have shown no significant compound loss after multiple freeze-thaw cycles for a variety of compounds, it is generally good practice to aliquot stock solutions into single-use volumes to minimize this potential stress on the compound.[2][3]

Q3: How can I determine if my this compound is degrading in DMSO?

Degradation can be confirmed by observing a decrease in the concentration of the parent compound over time and the potential appearance of new chemical entities. The most reliable way to assess this is to conduct a stability study.

Q4: What are the potential degradation pathways for flavonoids in DMSO?

Flavonoid degradation can occur through various mechanisms, including oxidation, hydrolysis of ester groups (like the acetoxy group in the target molecule), and cleavage of the flavonoid backbone. The presence of hydroxyl groups on the flavonoid structure can increase susceptibility to oxidation.[4] Degradation can lead to the formation of smaller phenolic compounds.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of the compound in the DMSO stock solution. Prepare a fresh stock solution of this compound in anhydrous DMSO. Perform a stability study (see Experimental Protocols) to determine the rate of degradation under your storage conditions.
Precipitation of the compound from the DMSO solution, especially after freeze-thaw cycles. Visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve. Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC or LC-MS analysis of the stock solution over time. Chemical degradation of the flavonoid. This confirms instability. Characterize the degradation products if possible to understand the degradation pathway. Optimize storage conditions (lower temperature, protection from light, use of anhydrous DMSO) to minimize degradation.
Variability in results between experiments. Inconsistent handling of the DMSO stock solution. Standardize the procedure for handling the stock solution. Ensure all users are aware of the potential for degradation and follow best practices for storage and handling. Minimize the time the solution spends at room temperature.

Data Presentation

Table 1: Stability of this compound in DMSO at Various Temperatures

Storage Temperature (°C)Time Point (Days)Concentration (mM)% RemainingObservations
-80 010.0100Clear, colorless solution
7
30
90
-20 010.0100Clear, colorless solution
7
30
90
4 010.0100Clear, colorless solution
1
3
7
Room Temperature 010.0100Clear, colorless solution
1
3
7

This is a template table. Users should fill it in with their own experimental data.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method to monitor the stability of this compound in a DMSO solution using HPLC-UV.

1. Preparation of Stock Solution and Samples:

  • Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO. This will serve as your time-zero (T=0) reference standard.

  • Aliquot the stock solution into multiple amber vials for storage at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

2. Time-Course Analysis:

  • At each designated time point (e.g., 0, 1, 3, 7, 30, and 90 days), retrieve one aliquot from each storage temperature.

  • Allow the aliquot to thaw completely and come to room temperature.

  • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with an appropriate mobile phase or solvent mixture.

3. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for flavonoid analysis. For example, start with 20% acetonitrile and ramp up to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detector: Monitor at a wavelength appropriate for the flavone (B191248) (e.g., 270 nm or a wavelength determined by a UV scan).

  • Column Temperature: 30°C.

4. Data Analysis:

  • Inject the T=0 reference standard and the aged samples.

  • Compare the chromatograms. Look for a decrease in the peak area of the this compound peak in the aged samples compared to the T=0 standard.

  • Note the appearance of any new peaks in the aged samples, which could be degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Visualizations

G Experimental Workflow for Stability Assessment A Prepare 10 mM stock solution in anhydrous DMSO B Aliquot into multiple amber vials A->B C Store at different temperatures (-80°C, -20°C, 4°C, RT) B->C D At each time point, retrieve one aliquot from each temperature C->D E Prepare working solution for HPLC analysis D->E F Analyze by HPLC-UV E->F G Compare peak area to T=0 sample F->G H Calculate % remaining and identify degradation products G->H

Caption: Workflow for assessing the stability of a compound in DMSO.

G Hypothetical Degradation Pathway cluster_0 This compound cluster_1 Potential Degradation Products A Flavone Backbone (5-Hydroxy-7-acetoxy-8-methoxy) B Hydrolyzed Product (5,7-Dihydroxy-8-methoxyflavone) A->B Hydrolysis (presence of water) C Oxidized Products A->C Oxidation D Ring Fission Products (Phenolic Acids) A->D Further Degradation

Caption: A hypothetical degradation pathway for a substituted flavone.

References

Technical Support Center: Synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this valuable flavone (B191248) derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent and logical synthetic approach involves a multi-step process. The core of this strategy is the initial synthesis of the precursor, 5,7-dihydroxy-8-methoxyflavone. This intermediate is then subjected to a selective acetylation of the hydroxyl group at the C7 position. The hydroxyl group at C5 is less reactive to acetylation due to strong intramolecular hydrogen bonding with the carbonyl group at the C4 position, which allows for the selective formation of the desired product.

Q2: Which established named reactions are suitable for synthesizing the 5,7-dihydroxy-8-methoxyflavone intermediate?

A2: The synthesis of the flavone core can be achieved through several established methods. The Baker-Venkataraman rearrangement is a widely used method for forming the 1,3-diketone precursor necessary for cyclization into the flavone. Another classical and effective method is the Allan-Robinson reaction, which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640).

Q3: What are the typical challenges encountered during the selective acetylation of the 7-hydroxyl group?

A3: The primary challenge is to achieve high selectivity for the 7-OH group over the 5-OH group. While the 5-OH group's reactivity is diminished, over-acetylation can still occur, leading to the formation of the diacetylated product (5,7-diacetoxy-8-methoxyflavone). This necessitates careful control of reaction conditions such as the choice of acetylating agent, reaction time, and temperature. Incomplete acetylation is also a possibility, resulting in a mixture of the starting material and the desired product, which can complicate purification.

Q4: What methods are recommended for the purification of this compound?

A4: Purification of the final product and intermediates is typically achieved using chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method, often employing a gradient elution with a solvent system like hexane/ethyl acetate (B1210297) or dichloromethane/methanol. For compounds that are difficult to separate by normal-phase chromatography, reverse-phase chromatography (C18) can be an effective alternative.

Q5: How can I monitor the progress of the synthesis reactions?

A5: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of each synthetic step. By comparing the TLC profile of the reaction mixture with that of the starting materials and, if available, a standard of the product, one can determine the extent of the reaction. The consumption of reactants and the appearance of the product spot (which will have a different Rf value) are indicative of the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Below are troubleshooting guides for common issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of 5,7-dihydroxy-8-methoxyflavone Intermediate
Possible Cause Suggested Solution
Incomplete reaction in Baker-Venkataraman or Allan-Robinson synthesis.- Ensure all reagents are pure and anhydrous. - Optimize reaction temperature and time. Prolonged reaction times or higher temperatures may be necessary. - For the Baker-Venkataraman rearrangement, ensure a sufficiently strong base is used to facilitate enolate formation.
Side reactions, such as resinification or decomposition of starting materials.- Use milder reaction conditions if possible. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulties in isolating the product from the reaction mixture.- Optimize the work-up procedure. Acidification should be done carefully to precipitate the product. - Employ an appropriate extraction solvent to maximize the recovery of the product.
Problem 2: Poor Selectivity in the Acetylation of the 7-Hydroxyl Group
Possible Cause Suggested Solution
Over-acetylation leading to the formation of 5,7-diacetoxy-8-methoxyflavone.- Reduce the equivalents of the acetylating agent (e.g., acetic anhydride). - Lower the reaction temperature and shorten the reaction time. - Use a milder acetylating agent.
Incomplete reaction, leaving unreacted 5,7-dihydroxy-8-methoxyflavone.- Slightly increase the reaction time or temperature, while carefully monitoring for the formation of the diacetylated byproduct by TLC. - Ensure the base used as a catalyst (e.g., pyridine) is of high purity and used in the correct stoichiometric amount.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Co-elution of the desired product with starting material or byproducts during column chromatography.- Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system may improve separation. - If normal-phase chromatography is ineffective, consider using reverse-phase chromatography.
The product is an oil or a non-crystalline solid.- Attempt to induce crystallization by dissolving the purified product in a minimal amount of a hot solvent and then slowly cooling. Scratching the inside of the flask with a glass rod may also help. - If crystallization is not feasible, high-vacuum drying may be necessary to remove residual solvents.

Experimental Protocols

A representative experimental protocol for the key synthetic step is provided below. Please note that optimization may be required based on your specific laboratory conditions and the purity of your reagents.

Protocol: Selective Acetylation of 5,7-dihydroxy-8-methoxyflavone

  • Dissolution: Dissolve 5,7-dihydroxy-8-methoxyflavone (1 equivalent) in anhydrous pyridine.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.

experimental_workflow start Start: 5,7-dihydroxy-8-methoxyflavone dissolution Dissolve in Pyridine start->dissolution acetylation Add Acetic Anhydride dissolution->acetylation monitoring Monitor by TLC acetylation->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Product: this compound purification->product

A generalized experimental workflow for the selective acetylation step.

troubleshooting_logic issue Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) issue->check_reaction check_purification Review Purification Protocol issue->check_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Incomplete side_reactions Side Reactions Observed check_reaction->side_reactions Byproducts poor_separation Poor Separation check_purification->poor_separation optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions optimize_chromatography Optimize Chromatography (Solvent System, Gradient) poor_separation->optimize_chromatography

A logical flowchart for troubleshooting common synthesis issues.

Technical Support Center: Optimizing 5-Hydroxy-7-acetoxy-8-methoxyflavone Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 5-Hydroxy-7-acetoxy-8-methoxyflavone for in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.[1][2] Other potential solvents include ethanol, acetone, chloroform, and ethyl acetate.[2][3][4]

To prepare a stock solution:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock, for example, 10-100 mM.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid dissolution.[2]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[5]

Q2: What is the recommended starting concentration range for my in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the biological endpoint being measured. Based on studies with structurally similar flavonoids, a broad concentration range should be initially screened. For example, a related compound, 5-hydroxy-7-methoxyflavone, has shown effects on PANC-1 cells at concentrations of 5 and 10 µM.[6] Therefore, a starting range of 0.1 µM to 100 µM is a reasonable starting point for a dose-response curve.

Q3: I am observing precipitation of the compound in my cell culture medium. What should I do?

A3: Precipitation can occur if the final concentration of the flavonoid exceeds its solubility limit in the aqueous culture medium or if the DMSO concentration is too high.[1]

Troubleshooting steps:

  • Ensure the final DMSO concentration is low: Typically, the final concentration of DMSO in the culture medium should not exceed 0.5%, and ideally should be below 0.1%, to minimize solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Pre-warm the media: Adding the cold stock solution to the warmer cell culture media can sometimes cause the compound to precipitate. Pre-warming the media to 37°C before adding the compound can help.[2]

  • Serial dilution: Instead of adding a small volume of highly concentrated stock directly to the final culture volume, perform serial dilutions in the culture medium to gradually decrease the solvent concentration.

  • Presence of serum: Serum proteins like albumin can help to solubilize hydrophobic compounds.[2] If your experimental design allows, using a medium containing serum may improve solubility.

Q4: Can I use the MTT assay to assess cell viability in response to this compound?

A4: Caution is advised when using the MTT assay with flavonoids. Some flavonoids have been shown to directly reduce the MTT reagent to formazan, leading to an overestimation of cell viability and inaccurate results.[7][8][9][10] It is crucial to perform a control experiment where the flavonoid is added to the culture medium in the absence of cells to check for any direct reduction of MTT.

Q5: What are suitable alternative cell viability assays to MTT for flavonoids?

A5: Due to the potential interference of flavonoids with the MTT assay, alternative methods are recommended:

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of the cell, providing a measure of total biomass.[8][11][12] It is less likely to be affected by the reducing properties of flavonoids.

  • Crystal Violet Assay: This method involves staining the adherent cells with crystal violet, which binds to DNA and proteins. The amount of dye retained is proportional to the number of viable cells.[7][13][14]

  • Trypan Blue Exclusion Assay: This is a direct method of assessing cell membrane integrity, where viable cells with intact membranes exclude the dye, while non-viable cells take it up.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Dosage Optimization

Issue Potential Cause Troubleshooting Steps
Compound Precipitation - Exceeding solubility limit in media.- High final DMSO concentration.- Temperature shock from adding cold stock to warm media.- Perform a solubility test to determine the maximum soluble concentration.- Keep final DMSO concentration below 0.5% (ideally <0.1%).- Pre-warm media to 37°C before adding the compound.- Use serial dilutions in media.
Inconsistent/Irreproducible Results - Inaccurate pipetting.- Cell seeding density variability.- Degradation of the compound.- Calibrate pipettes regularly.- Ensure a homogenous cell suspension before seeding.- Prepare fresh dilutions from a frozen stock for each experiment.- Protect stock solutions from light and repeated freeze-thaw cycles.
High Background in Viability Assays - (MTT Assay) Direct reduction of MTT by the flavonoid.- (Crystal Violet/SRB) Non-specific binding of the dye.- Run a "no-cell" control with the compound and MTT reagent.- If interference is observed, switch to SRB or Crystal Violet assay.- Ensure thorough washing steps to remove unbound dye.
No Observed Effect at High Concentrations - Compound inactivity in the chosen cell model.- Degradation of the compound in the culture medium over time.- Confirm the bioactivity of the compound with a positive control assay if available.- Consider the stability of the compound in the culture medium over the incubation period. Shortening the exposure time might be necessary.

Data Presentation

Table 2: Example of IC50 Values for a Flavonoid in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hAssay Used
HCT-116Colon Cancer55.8 ± 4.2SRB Assay
MCF-7Breast Cancer72.3 ± 6.1SRB Assay
A549Lung Cancer85.1 ± 7.9SRB Assay
PANC-1Pancreatic Cancer48.5 ± 5.5SRB Assay

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers must determine the IC50 values for this compound in their specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well format.[11][12][15][16]

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add 25 µL of cold 10% TCA to each well (for a final concentration of 2%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plate five times with tap water by gentle immersion and decanting. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blotting for Cell Cycle and Apoptosis Proteins

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-CDK2, anti-CDK4, anti-cleaved PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify protein concentration.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

G cluster_workflow Dosage Optimization Workflow prep Prepare Stock Solution (in DMSO) range_finding Initial Range-Finding Study (e.g., 0.1 - 100 µM) prep->range_finding viability_assay Cell Viability Assay (SRB or Crystal Violet) range_finding->viability_assay ic50 Determine IC50 Value viability_assay->ic50 downstream Proceed to Downstream Assays (e.g., Western Blot, qPCR) ic50->downstream

Caption: Experimental workflow for optimizing this compound dosage.

G cluster_pathway Potential Signaling Pathway flavone 5-Hydroxy-7-acetoxy- 8-methoxyflavone ros Increased ROS flavone->ros p21 p21 Upregulation flavone->p21 er_stress ER Stress ros->er_stress jnk JNK Activation er_stress->jnk mitochondria Mitochondrial Dysfunction jnk->mitochondria apoptosis Apoptosis mitochondria->apoptosis cell_cycle Cell Cycle Arrest cdk CDK2/4 Inhibition p21->cdk cdk->cell_cycle

Caption: Potential signaling pathways modulated by this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Inconsistent Results? check_solubility Check for Precipitation start->check_solubility Yes check_assay Review Assay Protocol start->check_assay No solubility_yes Optimize Solubilization (See FAQ Q3) check_solubility->solubility_yes Yes check_solubility->check_assay No assay_no Check Cell Culture (Seeding, Contamination) check_assay->assay_no Protocol Deviation assay_yes MTT Interference? (Run no-cell control) check_assay->assay_yes Protocol Followed? mtt_yes Switch to SRB or Crystal Violet Assay assay_yes->mtt_yes Yes

Caption: Troubleshooting decision tree for in vitro dosage optimization.

References

Technical Support Center: Overcoming Experimental Resistance to 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-7-acetoxy-8-methoxyflavone. The information provided is intended to address potential challenges and experimental inconsistencies, offering solutions and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line. What are the initial troubleshooting steps?

A1: Inconsistent IC50 values can arise from several factors. It is crucial to first verify the fundamentals of your experimental setup:

  • Compound Integrity: Confirm the purity, concentration, and stability of your this compound stock solution. Degradation or precipitation can significantly reduce its effective concentration.

  • Cell Line Authenticity: Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct line and that it has not been cross-contaminated.[1]

  • Mycoplasma Contamination: Periodically test for mycoplasma contamination, as it can profoundly alter cellular responses to therapeutic agents.[1]

  • Assay Variability: Review your experimental protocol for consistency, paying close attention to cell seeding density, drug incubation times, and the specific viability assay being used.[1] Ensure that cells are in the logarithmic growth phase when treated.[1]

Q2: Our cell line appears to be developing resistance to this compound over time. How can we confirm this and investigate the underlying mechanisms?

A2: Developing a drug-resistant cell line is a common challenge. To confirm and investigate resistance, a multi-faceted approach is recommended:

  • Generate a Resistant Cell Line: Create a resistant model by exposing the parental cancer cell line to gradually increasing concentrations of this compound over several weeks or months.[2][3]

  • Confirm Resistance: Compare the IC50 value of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms the development of resistance.

  • Investigate Mechanisms:

    • Gene Expression Analysis: Utilize qPCR or RNA-sequencing to compare the gene expression profiles of the resistant and sensitive cell lines. Focus on genes related to drug metabolism, efflux pumps (like ABC transporters), and survival signaling pathways.[1]

    • Protein Expression Analysis: Perform Western blotting or proteomic analysis to assess changes in the protein levels of key resistance-associated markers.[1]

    • Functional Assays: Use specific inhibitors for suspected resistance pathways in combination with this compound to determine if sensitivity can be restored. For instance, co-administration with a P-glycoprotein (P-gp) inhibitor like verapamil (B1683045) can help identify efflux pump-mediated resistance.[1]

Q3: What are the potential mechanisms of action for this compound and how might they relate to resistance?

A3: While specific data on this compound is limited, based on related flavone (B191248) compounds, potential mechanisms of action and resistance include:

  • Induction of Apoptosis via ROS: Similar to 5-hydroxy-7-methoxyflavone, this compound may induce cell death by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[4][5] Resistance could emerge through the upregulation of antioxidant pathways in cancer cells.

  • Modulation of Signaling Pathways: Flavonoids are known to interact with various signaling pathways. For example, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) has been shown to suppress the activation of NF-κB and STAT3, which are involved in inflammation and cell survival.[6] Resistance could arise from mutations or compensatory activation of these or parallel pathways.

  • Inhibition of Efflux Pumps: Some flavonoids can reverse drug resistance by inhibiting ATP-binding cassette (ABC) transporters like BCRP/ABCG2.[7] Conversely, upregulation of these transporters is a common mechanism of acquired drug resistance.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays
Potential Cause Troubleshooting Step
Uneven Cell Seeding Use an automated cell counter for accuracy. Ensure a single-cell suspension before plating and mix gently between plating wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Drug Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Variable Incubation Times Standardize the timing of drug addition and assay termination. Use a multichannel pipette for simultaneous additions.
Issue 2: Compound Precipitation in Culture Media
Potential Cause Troubleshooting Step
Low Solubility Prepare the stock solution in an appropriate solvent like DMSO at a high concentration. Ensure the final solvent concentration in the culture media is low (typically <0.5%) and consistent across all treatments, including controls.[3]
Interaction with Media Components Visually inspect the media for precipitation after adding the compound. If precipitation occurs, consider using a different formulation or a solubilizing agent, after validating that the agent itself does not affect cell viability.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.[1]

Protocol 2: Western Blot Analysis of Resistance Markers
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., P-gp, BCRP, Bcl-2, or activated forms of signaling proteins) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key processes.

G cluster_workflow Experimental Workflow for Resistance Investigation cluster_mechanisms Investigation Methods Start Parental Cell Line Induce Induce Resistance (Continuous exposure to increasing concentrations of the flavone) Start->Induce Confirm Confirm Resistance (Compare IC50 values) Induce->Confirm Investigate Investigate Mechanisms Confirm->Investigate Gene Gene Expression Analysis (qPCR, RNA-seq) Investigate->Gene Protein Protein Expression Analysis (Western Blot, Proteomics) Investigate->Protein Functional Functional Assays (e.g., with efflux pump inhibitors) Investigate->Functional

Caption: Workflow for developing and characterizing resistance.

G cluster_pathway Potential Signaling Pathway of Flavonoids and Resistance cluster_efflux Efflux Pump-Mediated Resistance Flavone This compound ROS ↑ Reactive Oxygen Species (ROS) Flavone->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Antioxidant Upregulation of Antioxidant Pathways Antioxidant->ROS Inhibits Efflux ↑ ABC Transporters (e.g., P-gp, BCRP) Flavone_out Flavone Efflux Efflux->Flavone_out Flavone_out->Flavone Reduces intracellular concentration

Caption: Potential mechanisms of action and resistance.

References

minimizing off-target effects of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 5-Hydroxy-7-acetoxy-8-methoxyflavone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential primary targets of this compound?

A1: Based on in silico docking studies, this compound has shown a binding affinity for the N-acetyl-binding site of the first bromodomain of BRD4 (BRD4-BD1), suggesting it may function as a bromodomain inhibitor.[1] Bromodomains are epigenetic readers that play a crucial role in the regulation of gene transcription.[1]

Q2: What are the common off-target effects observed with flavonoids similar to this compound?

A2: Flavonoids, as a class of compounds, are known to interact with a wide range of cellular targets, which can lead to off-target effects. For structurally similar flavonoids, observed off-target effects include the induction of reactive oxygen species (ROS), modulation of inflammatory signaling pathways, and inhibition of various kinases. For instance, the related compound 5-Hydroxy-7-methoxyflavone has been shown to induce ROS-mediated apoptosis in cancer cells.[2][3] Other flavonoids have been reported to interact with targets such as phosphodiesterases, mTOR, and drug efflux pumps like BCRP/ABCG2.[4][5][6]

Q3: How can I determine if my experimental results are due to an off-target effect?

A3: A logical workflow to investigate potential off-target effects is crucial. This involves a combination of literature review, bioinformatics predictions, and targeted validation experiments. Key steps include performing dose-response curves, using negative and positive controls, employing structurally related but inactive compounds, and conducting rescue experiments (e.g., using an antioxidant to counteract ROS-induced effects).

Diagram: Workflow for Investigating Off-Target Effects

OffTargetWorkflow A Initial Observation: Unexpected Phenotype with This compound B Step 1: Literature & Database Review - Search for known off-targets of similar flavonoids. - Use prediction tools (e.g., SwissTargetPrediction). A->B C Step 2: Validate On-Target Engagement - Confirm interaction with the intended target (e.g., BRD4). - Use techniques like cellular thermal shift assay (CETSA). B->C D Step 3: Test for Common Off-Target Pathways - Assess ROS production. - Profile kinase inhibition. - Monitor inflammatory pathways (NF-κB, MAPK). C->D E Step 4: Perform Rescue Experiments - Co-treat with inhibitors of suspected off-target pathways. - E.g., Use N-acetylcysteine (NAC) to scavenge ROS. D->E F Step 5: Use Chemical Probes - Employ a structurally distinct inhibitor of the same primary target. - Compare phenotypes. E->F G Conclusion: Distinguish between on-target and off-target effects. F->G

Caption: A stepwise workflow for identifying and validating potential off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: High levels of cytotoxicity observed in cell-based assays, even at low concentrations.

Possible Cause: This could be an off-target effect due to the induction of oxidative stress. The related compound 5-Hydroxy-7-methoxyflavone is known to generate reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.[2][3]

Troubleshooting Steps:

  • Assess ROS Production: Measure intracellular ROS levels in response to your compound. This can be done using fluorescent probes like DCFDA or CellROX.

  • Co-treatment with an Antioxidant: Perform experiments where cells are co-treated with this compound and a ROS scavenger, such as N-acetyl-l-cysteine (NAC). A reversal of the cytotoxic effects would suggest they are ROS-mediated.[2][3]

  • Dose-Response Analysis: Carefully titrate the compound concentration to find a window where on-target effects are observed without significant cytotoxicity.

Table 1: Potential Off-Target Pathways and Mitigation Strategies

Potential Off-Target PathwayExperimental Validation MethodMitigation Strategy / Control Experiment
Reactive Oxygen Species (ROS) Generation Measure intracellular ROS using fluorescent probes (e.g., H2DCFDA).Co-treatment with a ROS scavenger like N-acetyl-l-cysteine (NAC).[2][3]
Kinase Inhibition (e.g., MAPK, PI3K/Akt) Perform a broad-spectrum kinase inhibitor profiling assay. Use Western blotting to check phosphorylation status of key kinases (e.g., p-ERK, p-Akt).[7]Use specific inhibitors for the identified off-target kinase as controls. Compare the observed phenotype with that of known kinase inhibitors.
NF-κB Pathway Modulation Use a reporter assay for NF-κB activity. Measure phosphorylation and degradation of IκBα via Western blot.[7]Use a well-characterized NF-κB inhibitor (e.g., BAY 11-7082) as a control.
Interaction with Drug Transporters (e.g., BCRP/ABCG2) Perform efflux assays using known substrates of the transporter (e.g., Hoechst 33342 for BCRP).Compare results in cells with and without the expression of the specific transporter.
Issue 2: Inconsistent results or effects on multiple signaling pathways unrelated to the primary target.

Possible Cause: Flavonoids can act as pan-assay interference compounds (PAINS) or interact with multiple cellular targets. Similar flavonoids have been shown to modulate pathways including NF-κB, STAT3, and various MAP kinases (ERK1/2, p38).[7]

Troubleshooting Steps:

  • Pathway Profiling: Use antibody arrays or multiplex assays to simultaneously assess the phosphorylation status of multiple signaling proteins after treatment.

  • Use of Specific Inhibitors: To confirm if an observed effect is due to modulation of a specific off-target pathway, pre-treat cells with a known inhibitor of that pathway before adding this compound.

  • Employ Orthogonal Controls: Use a structurally unrelated compound that targets the same primary protein (e.g., a different class of BRD4 inhibitor) to see if it recapitulates the observed phenotype. If it does not, the effect is likely off-target.

Diagram: Potential Off-Target Signaling Pathways for Flavonoids

SignalingPathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K/Akt Receptor->PI3K MAPK MAPK (ERK, p38) Receptor->MAPK Flavonoid This compound (Potential Off-Targets) ROS ROS Generation Flavonoid->ROS Induces Flavonoid->PI3K Modulates Flavonoid->MAPK Modulates IKK IκB Kinase Flavonoid->IKK Modulates ROS->MAPK ROS->IKK Gene Gene Transcription PI3K->Gene AP1 AP-1 MAPK->AP1 IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates NFkB NF-κB IkB_NFkB->NFkB Releases NFkB->Gene AP1->Gene

Caption: Potential off-target signaling pathways modulated by flavonoid compounds.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA)

Objective: To quantify changes in intracellular ROS levels after treatment with this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • H2DCFDA probe (e.g., from Thermo Fisher Scientific)

  • This compound

  • Positive control (e.g., H₂O₂)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, vehicle control, and a positive control for the desired time period.

  • Probe Loading:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM H2DCFDA in warm PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Remove the H2DCFDA solution and wash the cells once with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control.

Protocol 2: Rescue Experiment with N-acetyl-l-cysteine (NAC)

Objective: To determine if the observed cellular phenotype (e.g., cytotoxicity) is mediated by ROS.

Materials:

  • All materials from Protocol 1

  • N-acetyl-l-cysteine (NAC)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment with NAC: Pre-treat a subset of wells with an optimized concentration of NAC (e.g., 1-5 mM) for 1-2 hours.

  • Co-treatment: Add this compound at various concentrations to both NAC-pre-treated and non-pre-treated wells. Include controls for vehicle, NAC alone, and the compound alone.

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48 hours).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curves of this compound with and without NAC pre-treatment. A rightward shift in the curve in the presence of NAC indicates that the compound's effect is at least partially ROS-dependent.

References

Technical Support Center: Purification of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Hydroxy-7-acetoxy-8-methoxyflavone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low overall yield after synthesis and purification - Incomplete reaction during synthesis. - Degradation of the compound during workup or purification. The presence of a hydroxyl group can make the molecule susceptible to oxidation. - Adsorption of the compound onto the stationary phase during chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Work up the reaction at lower temperatures and use degassed solvents to minimize oxidation. - Consider using a less active stationary phase for chromatography, such as deactivated silica (B1680970) gel.
Co-elution of impurities with the desired compound during column chromatography - Similar polarity of the desired compound and impurities. The acetoxy and methoxy (B1213986) groups increase the lipophilicity of the flavonoid.[1][2] - Inappropriate solvent system for separation.- Utilize a multi-step purification approach, such as a combination of column chromatography and recrystallization. - Employ a different stationary phase, such as polyamide or Sephadex LH-20, which separate based on different principles (e.g., hydrogen bonding).[1] - Optimize the mobile phase for column chromatography. A gradient elution with a shallow gradient of a polar modifier (e.g., ethyl acetate (B1210297) in hexane) may improve separation.
Streaking or tailing of the compound spot on TLC plates - The compound is too polar for the chosen mobile phase. - The sample is overloaded on the TLC plate. - Interaction of the phenolic hydroxyl group with the silica gel.- Increase the polarity of the mobile phase by adding a small amount of a more polar solvent like methanol.[3] - Apply a smaller, more concentrated spot of the sample to the TLC plate. - Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the hydroxyl group and reduce tailing.
Difficulty in achieving high purity (>98%) - Presence of structurally similar impurities, such as isomers or partially acetylated/deacetylated byproducts. - Residual starting materials or reagents from the synthesis.- Employ preparative High-Performance Liquid Chromatography (prep-HPLC) for final purification. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is often effective for flavonoids.[4] - Perform multiple recrystallizations from different solvent systems.
Hydrolysis of the acetoxy group during purification - Use of protic solvents (e.g., methanol, ethanol) in the presence of acidic or basic conditions. - Prolonged exposure to silica gel, which can have acidic sites.- Use aprotic solvents for chromatography where possible (e.g., dichloromethane (B109758), ethyl acetate). - If using protic solvents, ensure neutral pH conditions. - Minimize the time the compound is in contact with the stationary phase during chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities may include the starting materials (e.g., the corresponding chalcone (B49325) or dihydroxyflavone), partially acetylated or deacetylated side products, and isomers formed during the synthesis. The presence of a free hydroxyl group can also lead to oxidation products if not handled under inert conditions.

Q2: Which chromatographic techniques are most suitable for the purification of this flavone (B191248)?

A2: A combination of techniques is often most effective.

  • Column Chromatography (CC): Silica gel is a common choice for initial purification.[5] Due to the increased lipophilicity from the acetoxy and methoxy groups, a mobile phase of hexane (B92381) with a gradient of ethyl acetate is a good starting point.[1] Polyamide column chromatography can also be effective as it separates based on the number and position of hydroxyl groups.[1]

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): This is highly recommended for achieving high purity. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a standard method for flavonoid purification.[4]

Q3: What is a good starting point for developing a TLC method for monitoring the purification?

A3: For TLC analysis on silica gel plates, a mobile phase of hexane:ethyl acetate in a ratio of around 7:3 or 6:4 (v/v) is a reasonable starting point. The spots can be visualized under UV light (254 nm and 366 nm). For better visualization, the plate can be sprayed with a solution of 1% ethanolic aluminum chloride, which often causes flavonoids to fluoresce yellow or green under UV light.

Q4: Can recrystallization be used to purify this compound?

A4: Yes, recrystallization can be a very effective final purification step.[6] The choice of solvent is crucial. A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. Common solvent systems for flavonoids include ethanol, methanol, or mixtures of a good solvent (like acetone (B3395972) or ethyl acetate) and an anti-solvent (like hexane or water).[7]

Q5: How does the 5-hydroxy group affect the purification process?

A5: The 5-hydroxy group can form a strong intramolecular hydrogen bond with the carbonyl group at position 4. This can reduce its acidity and influence its interaction with the stationary phase. However, it can still interact with the silica gel, potentially causing tailing on TLC and column chromatography. Adding a small amount of acid to the mobile phase can help to mitigate this effect.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the partially purified flavone in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a small seed crystal. If the compound is too soluble, add a poor solvent (anti-solvent) dropwise until the solution becomes slightly turbid, then heat until it is clear again and allow to cool.

  • Isolation of Crystals: Once crystals have formed, cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude cc Column Chromatography (Silica Gel) crude->cc Initial Cleanup recrystallization Recrystallization cc->recrystallization Further Purification hplc Preparative HPLC cc->hplc recrystallization->hplc High Purity Polish pure Pure Flavone (>98%) recrystallization->pure hplc->pure

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Purification Issue (e.g., Low Purity) check_tlc Analyze by TLC start->check_tlc check_impurities Identify Impurities (e.g., by NMR, MS) check_tlc->check_impurities If streaking or multiple spots optimize_cc Optimize Column Chromatography check_impurities->optimize_cc If impurities have similar polarity change_stationary Change Stationary Phase check_impurities->change_stationary If co-elution persists recrystallize Recrystallize from Different Solvents check_impurities->recrystallize For final polishing prep_hplc Use Preparative HPLC check_impurities->prep_hplc For high purity optimize_cc->start Re-evaluate change_stationary->start Re-evaluate recrystallize->start Re-evaluate prep_hplc->start Re-evaluate

Caption: A logical flowchart for troubleshooting common purification challenges.

References

Technical Support Center: Crystallization of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 5-Hydroxy-7-acetoxy-8-methoxyflavone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: I am not observing any crystal formation after cooling the solution. What are the potential causes and solutions?

A1: Failure to form crystals is a common issue that can arise from several factors. Here are the primary causes and troubleshooting steps:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid, impure crystallization. Once the volume is reduced, allow the solution to cool slowly again.[1]

  • Solution is Super-saturated but Nucleation Has Not Occurred: Crystal growth requires nucleation sites.[1][2]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][4][5]

    • Solution 2: Seeding: Add a "seed crystal" – a tiny crystal of the pure compound – to the solution.[3][5] This provides a template for further crystal growth.

    • Solution 3: Lower Temperature: Cool the solution further using an ice bath or a refrigerated bath to decrease solubility and promote nucleation.[3]

Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when it is significantly impure.[1][6][7] This is problematic as oils tend to trap impurities.

  • Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point.[1][7] Allow the solution to cool more slowly.

  • Solution 2: Change Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or use a co-solvent system.

  • Solution 3: Slower Cooling: Allow the flask to cool to room temperature very slowly before moving it to a colder environment like an ice bath. Insulating the flask can help achieve a slower cooling rate.[1]

Q3: The crystals formed very rapidly and appear as a fine powder. Are they pure?

A3: Rapid crystallization, often called "crashing out," is undesirable as it tends to trap impurities within the crystal lattice.[7] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes or more.[7]

  • Solution: Re-dissolve the solid by heating the solution. Add a bit more solvent than the minimum required for dissolution at high temperature.[7] This will ensure the solution is not overly supersaturated upon cooling, allowing for slower, more controlled crystal growth.

Q4: How do impurities affect the crystallization process?

A4: Impurities can significantly impact crystallization in several ways:

  • Inhibit Nucleation and Growth: Some impurities can adsorb to the surface of growing crystals, hindering or even stopping the crystallization process.[8][9]

  • Alter Crystal Habit: Structurally related impurities can be incorporated into the crystal lattice, changing the shape (morphology) of the crystals.[10][11]

  • Decrease Yield: The presence of impurities can lower the final product recovery by up to 15% in some cases.[10]

  • Promote Oiling Out: A high concentration of impurities can lower the melting point of the mixture, making oiling out more likely.[1]

It is crucial to start with the purest possible material for the best crystallization outcome. If impurities are suspected, consider a preliminary purification step like column chromatography.

Q5: What is the best way to choose a solvent for crystallization?

A5: Selecting the right solvent is critical for successful crystallization. The ideal solvent should:

  • Dissolve the compound well when hot but poorly when cold.[5]

  • Either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling.[5]

  • Be chemically inert and not react with the compound.[5]

  • Be relatively volatile for easy removal from the final crystals.[5]

For flavonoids, a range of solvents can be effective. Common choices include ethanol, acetone, ethyl acetate, and mixtures with water or hexane.[12][13][14][15][16][17]

Data Presentation

Table 1: Common Solvents for Flavonoid Crystallization
Solvent SystemPolarityCommon Use CaseReference
Ethanol/WaterPolar ProticGeneral-purpose for many flavonoids.[18][15][18]
AcetonePolar AproticCan be an effective precipitant.[13][13][14]
Ethyl Acetate/HexaneMid-PolarityGood for compounds with intermediate polarity.[15][16][17]
MethanolPolar ProticOften used for highly polar flavonoids.[12][16][17]
Dichloromethane/EthanolNonpolar/PolarUsed in layering techniques for sensitive compounds.[12][19]

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization by Cooling

This protocol outlines the fundamental steps for purifying this compound.

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude flavone (B191248) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.[4][5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place it on an insulated surface.[4][5]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely, for example, in a vacuum oven.

Experimental Workflow Diagram

G start_end start_end process process decision decision optional optional A Start: Crude Flavone B Dissolve in Minimal Hot Solvent A->B C Insoluble Impurities? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling to Room Temp C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J End: Pure Crystals I->J

Caption: Standard experimental workflow for the recrystallization of a solid compound.

Protocol 2: Vapor Diffusion Crystallization

This technique is excellent for small quantities of material and can often produce high-quality single crystals.[19][20]

  • Preparation: Dissolve the flavone in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable container (like a beaker or jar) that contains a layer of a "poor" or "anti-solvent" (one in which the compound is insoluble).[20] The anti-solvent should be more volatile than the good solvent.

  • Diffusion: Seal the larger container. Over time, the volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of the flavone and promoting slow crystal growth.

  • Incubation: Leave the setup undisturbed in a location with a stable temperature for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the vial.

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve common crystallization problems.

G start_end start_end problem problem question question solution solution p1 No Crystals Formed q1 Is solution cloudy or supersaturated? p1->q1 s1 Induce Nucleation: - Scratch flask - Add seed crystal - Cool further q1->s1 Yes s2 Concentrate Solution: - Evaporate some solvent - Re-cool slowly q1->s2 No p2 Compound 'Oiled Out' s3 Re-heat to dissolve oil Add more solvent Cool much slower p2->s3 p3 Crystals Formed Too Quickly s4 Re-heat to dissolve Add more solvent Ensure slow cooling p3->s4

References

protocol refinement for 5-Hydroxy-7-acetoxy-8-methoxyflavone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Hydroxy-7-acetoxy-8-methoxyflavone

Welcome to the technical support center for experiments involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate (B1210297), and acetone.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Q2: I am observing precipitation of the compound in my cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation of flavonoids in aqueous cell culture media is a common issue due to their generally low aqueous solubility.[3] This can be caused by:

  • High final concentration: The concentration of the flavonoid in the medium may exceed its solubility limit.

  • Solvent shock: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate. To mitigate this, perform a serial dilution of the DMSO stock in the cell culture medium.

  • Interaction with media components: Salts and proteins in the medium can sometimes interact with the compound, leading to precipitation.[2]

  • Temperature fluctuations: Ensure the cell culture medium is at 37°C before adding the compound.[2]

To prevent precipitation, it is advisable to determine the maximal soluble concentration in your specific cell culture medium beforehand.

Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?

A3: Yes, inconsistent results can be a sign of compound instability. The stability of flavonoids in cell culture media can be influenced by the pH of the medium and exposure to light and elevated temperatures.[2][4] It is recommended to prepare fresh working solutions for each experiment and to minimize the exposure of the compound and treated cells to light.

Q4: What are the expected biological activities and signaling pathways affected by this flavone?

A4: While specific data for this compound is limited, structurally similar flavonoids, such as 5-Hydroxy-7-methoxyflavone, have been shown to induce apoptosis in cancer cells.[5] This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades.[5] Other polymethoxyflavones have been reported to modulate signaling pathways such as MAPK and Akt. Further investigation is required to determine the precise mechanisms of this compound.

Troubleshooting Guides

Low Bioactivity or Inconsistent Cellular Response
Potential Cause Troubleshooting Steps
Poor cell uptake Conduct a cellular uptake study using techniques like HPLC or LC-MS to quantify the intracellular concentration of the compound.
Compound degradation Assess the stability of the compound in your cell culture medium over the time course of your experiment. Prepare fresh dilutions immediately before use.
Incorrect dosage Perform a dose-response study to determine the optimal concentration range for your specific cell line and endpoint.
Cell line resistance Consider using a different cell line or investigate potential resistance mechanisms.
Difficulty in Synthesis or Purification
Potential Cause Troubleshooting Steps
Low yield in synthesis Optimize reaction conditions such as temperature, reaction time, and catalyst. Ensure all reagents are pure and dry.
Impure final product Employ different purification techniques. Silica (B1680970) gel chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is common for flavonoids.[6] Purity can be assessed by HPLC, LC-MS, and NMR.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized approach based on common flavonoid synthesis methods and may require optimization.

  • Step 1: Acetylation of 5,7-dihydroxy-8-methoxyflavone.

    • Dissolve 5,7-dihydroxy-8-methoxyflavone in a suitable solvent such as pyridine (B92270) or a mixture of acetic anhydride (B1165640) and a catalyst (e.g., a few drops of sulfuric acid).

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash the solid with water, and dry.

  • Step 2: Purification.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is adapted for screening the cytotoxic effects of the compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the old medium with fresh medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following tables provide a summary of expected or comparative quantitative data for this compound and related compounds. Note that specific experimental values for the title compound may not be widely available and the data for related compounds are for reference.

Table 1: Physicochemical Properties

Property Value/Information Reference
Molecular Formula C₁₈H₁₄O₆N/A
Molecular Weight 326.3 g/mol N/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]

Table 2: Comparative In Vitro Anticancer Activity of Related Flavonoids

Compound Cell Line Assay IC50 (µM) Reference
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Cancer)CytotoxicityInduces dose-dependent cell death[5]
5,6,7,4'-TetramethoxyflavoneVarious Cancer Cell LinesProliferationGI50: ~28 µM (average)[7]
5-Hydroxy-3',4',7-trimethoxyflavoneK562/BCRP (Leukemia)Reversal of Drug ResistanceRI₅₀: 7.2 nM[8]

Visualizations

G cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Cell-Based Assays cluster_data Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock Stock Solution Preparation (in DMSO) Characterization->Stock CellCulture Cell Line Maintenance Stock->CellCulture DoseResponse Dose-Response & Time-Course Studies CellCulture->DoseResponse Viability Cell Viability/Cytotoxicity (MTT Assay) DoseResponse->Viability Apoptosis Apoptosis Assays (e.g., Annexin V) DoseResponse->Apoptosis ROS ROS Detection Assay DoseResponse->ROS IC50 IC50 Calculation Viability->IC50 WesternBlot Western Blot for Signaling Proteins Apoptosis->WesternBlot Statistical Statistical Analysis Apoptosis->Statistical ROS->WesternBlot ROS->Statistical Mechanism Mechanism of Action Hypothesis WesternBlot->Mechanism IC50->Statistical Statistical->Mechanism G Flavone This compound ROS ↑ Reactive Oxygen Species (ROS) Flavone->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Understanding Cell Line Specific Responses to 5-Hydroxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides information on the biological activities of 5-hydroxyflavone (B191505) derivatives, primarily focusing on 5-Hydroxy-7-methoxyflavone (HMF), due to the limited availability of specific data for 5-Hydroxy-7-acetoxy-8-methoxyflavone. The information provided should be used as a general guide, and researchers are encouraged to perform cell line-specific validations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with a 5-hydroxyflavone derivative in our cancer cell line but not in our non-cancerous control cell line. What could be the underlying reason for this differential response?

A1: The differential cytotoxicity you are observing is a known phenomenon with certain flavonoid compounds. The primary reason often lies in the distinct molecular wiring of cancer cells compared to normal cells. Cancer cells frequently exhibit higher basal levels of reactive oxygen species (ROS) and are more susceptible to agents that further enhance oxidative stress.[1][2][3] 5-Hydroxy-7-methoxyflavone (HMF), a related compound, has been shown to induce cytotoxicity in HCT-116 human colon carcinoma cells by increasing intracellular ROS levels, which in turn triggers apoptosis through the mitochondrial pathway.[1][2][3] Normal cells, with their more robust antioxidant systems, can often neutralize this level of ROS increase, leading to lower toxicity.

Q2: Our experiments with a 5-hydroxyflavone derivative are showing cell cycle arrest in one cancer cell line but apoptosis in another. Why the different outcomes?

A2: The observed differences in cellular outcomes, such as cell cycle arrest versus apoptosis, are common and depend on the specific genetic and molecular background of the cell lines being tested. Different 5-hydroxylated polymethoxyflavones (PMFs) have been shown to induce varying effects on the cell cycle in different colon cancer cell lines. For instance, in HT-29 colon cancer cells, 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone caused G2/M phase arrest, while 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) led to a G0/G1 phase arrest.[4] In contrast, 5-hydroxy-6,7,8,4'-tetramethoxyflavone was found to primarily increase the sub-G1 population, indicative of apoptosis.[4] These differential responses are often linked to the modulation of key cell cycle and apoptosis regulatory proteins like p21, CDK-2, CDK-4, and caspases, which can be expressed or function differently in various cell lines.[4]

Q3: We are seeing inconsistent results in our cytotoxicity assays (e.g., MTT) when using a 5-hydroxyflavone derivative. What could be the cause and what do you recommend?

A3: Inconsistencies with MTT or similar reductase-based cytotoxicity assays can arise from the intrinsic properties of some flavonoid compounds. Certain flavonoids can directly interact with the assay reagents, leading to false-positive or variable results. For more reliable and consistent data, it is advisable to use an alternative viability assay that measures a different cellular parameter. A recommended alternative is the Trypan Blue exclusion assay, which directly assesses cell membrane integrity.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in a Specific Cell Line
  • Problem: You observe much higher than anticipated cell death in a particular cell line, even at low concentrations of the 5-hydroxyflavone derivative.

  • Possible Cause: This cell line may have a compromised antioxidant defense system or a signaling pathway that is particularly sensitive to the compound's mechanism of action.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 value for this specific cell line.

    • Assess Basal ROS Levels: Measure the basal reactive oxygen species (ROS) levels in your sensitive cell line compared to a less sensitive line. Higher basal ROS can predispose cells to flavonoid-induced cytotoxicity.

    • Co-treatment with an Antioxidant: To test the involvement of ROS, pre-treat the cells with an antioxidant like N-acetyl-l-cysteine (NAC) before adding the 5-hydroxyflavone derivative. A reversal of cytotoxicity would confirm a ROS-dependent mechanism.[1][2]

Issue 2: Compound Appears Ineffective in a Multi-Drug Resistant (MDR) Cell Line
  • Problem: Your 5-hydroxyflavone derivative shows little to no effect on a known multi-drug resistant cancer cell line.

  • Possible Cause: The cell line may be overexpressing efflux pumps like P-glycoprotein (P-gp/MDR1) that actively remove the compound from the cell, preventing it from reaching its target.

  • Troubleshooting Steps:

    • Verify Efflux Pump Expression: Confirm the expression of major MDR-related proteins in your cell line via Western blot or qPCR.

    • Use an Efflux Pump Inhibitor: Co-administer your compound with a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A, to see if this restores its cytotoxic activity.

    • Consider Structural Modifications: The bioavailability and cellular retention of flavonoids can be influenced by their chemical structure. Related studies have highlighted that derivatives of chrysin, like HMF, were developed to overcome poor oral bioavailability.[1][2]

Quantitative Data Summary

Table 1: Apoptotic Index of HCT-116 Cells Treated with 5-Hydroxy-7-methoxyflavone (HMF) for 24 hours

HMF Concentration (µM)Apoptotic Index (%)
Control~5%
25~20%
50~35%
100~55%

Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.[1]

Experimental Protocols

Hoechst 33342 Staining for Apoptosis Assessment

This protocol is based on the methodology described for assessing apoptosis in HCT-116 cells treated with HMF.[1]

  • Cell Seeding: Seed HCT-116 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Treat the cells with varying concentrations of the 5-hydroxyflavone derivative (e.g., 25, 50, and 100 µM) for 24 hours. Include a vehicle-treated control group.

  • Cell Fixation: After incubation, remove the media and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Add Hoechst 33342 staining solution (1 µg/mL in PBS) to each well and incubate for 15 minutes in the dark at room temperature.

  • Imaging: Wash the cells twice with PBS. Add a small volume of PBS to each well to prevent drying. Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

  • Quantification: To determine the apoptotic index, count the number of apoptotic nuclei and the total number of cells in several random fields. The apoptotic index is calculated as: (Number of apoptotic cells / Total number of cells) x 100%.

Signaling Pathways and Experimental Workflows

G HMF-Induced Apoptosis in HCT-116 Cells HMF 5-Hydroxy-7-methoxyflavone (HMF) ROS Increased Intracellular ROS HMF->ROS ER_Stress ER Stress ROS->ER_Stress Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release IRE1 IRE1-α Upregulation Ca_Release->IRE1 JNK JNK Phosphorylation IRE1->JNK Mito_Pathway Mitochondrial Apoptosis Pathway JNK->Mito_Pathway Apoptosis Apoptosis Mito_Pathway->Apoptosis

Caption: HMF-induced apoptotic signaling cascade in HCT-116 cells.

G Troubleshooting Workflow for Unexpected Cytotoxicity Start Start: Unexpectedly High Cytotoxicity Dose_Response Perform Dose-Response Curve to Determine IC50 Start->Dose_Response Assess_ROS Assess Basal ROS Levels in Sensitive vs. Resistant Cells Dose_Response->Assess_ROS Antioxidant_Co_treatment Co-treat with Antioxidant (e.g., NAC) Assess_ROS->Antioxidant_Co_treatment Result Cytotoxicity Reversed? Antioxidant_Co_treatment->Result Conclusion_ROS Conclusion: Mechanism is ROS-dependent Result->Conclusion_ROS Yes Conclusion_Other Conclusion: Mechanism is likely ROS-independent Result->Conclusion_Other No

Caption: Workflow for investigating unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Bioactive Flavones: 5-Hydroxy-7-acetoxy-8-methoxyflavone in Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of 5-Hydroxy-7-acetoxy-8-methoxyflavone against the well-characterized flavones: apigenin, luteolin, and quercetin (B1663063). This document synthesizes available experimental data on their anticancer, anti-inflammatory, and antioxidant properties, presenting quantitative comparisons and detailed experimental methodologies.

A thorough review of current scientific literature reveals a significant disparity in the available research for these compounds. While apigenin, luteolin, and quercetin have been extensively studied, providing a wealth of data on their biological effects, there is a notable absence of experimental data for this compound. Its mention is limited to computational studies, such as molecular docking, which suggests potential bioactivity. This guide will present the substantial data for the three common flavones and discuss the predicted activity of this compound in the context of its structurally related polymethoxyflavones.

Quantitative Comparison of Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for apigenin, luteolin, and quercetin in various assays, providing a quantitative comparison of their anticancer, anti-inflammatory, and antioxidant activities.

Table 1: Anticancer Activity (IC50 in µM)
FlavoneCell LineCancer TypeIC50 (µM)Reference
Apigenin A549Lung Carcinoma3.1[1]
B16 4A5Mouse Melanoma2.3[1]
CCRF-HSB-2T-cell Leukemia2.0[1]
TGBC11TKBGastric Cancer1.3[1]
Luteolin A549Lung Carcinoma3.1[1]
B16 4A5Mouse Melanoma2.3[1]
CCRF-HSB-2T-cell Leukemia2.0[1]
TGBC11TKBGastric Cancer1.3[1]
HL-60Promyelocytic Leukemia12.5 - 15[1]
GLC4Lung Cancer40.9[1]
COLO 320Colon Cancer32.5[1]
LoVoColon Cancer66.70 (24h), 30.47 (72h)[2]
Quercetin HL-60Promyelocytic Leukemia7.7 (96h)[3]
MCF-7Breast Cancer>100 (24h)[3]
SKBR-3Breast Cancer>100 (24h)[3]
MDA-MB-231Breast Cancer75.3 (24h)[3]
CT26Colon Cancer62.4 (24h)[3]
Table 2: Anti-inflammatory Activity (IC50 in µM)
FlavoneAssayIC50 (µM)Reference
Luteolin NO Production in RAW 264.7 cells~2-5[4]
iNOS Inhibition23[5]
Quercetin NO Production in RAW 264.7 cells~5-10[4]
Apigenin NO Production in RAW 264.7 cells~10-20[4]
Table 3: Antioxidant Activity (IC50)
FlavoneAssayIC50Reference
Apigenin DPPH Radical Scavenging8.5 µM[6]
ABTS Radical Scavenging0.8243 µg/ml[4]
Luteolin DPPH Radical Scavenging2.099 µg/ml / 26.304 µg·ml-1[4][7]
ABTS Radical Scavenging0.59 µg/ml[4]
Quercetin DPPH Radical Scavenging1.84 µg/ml / 19.17 µg/ml[4][8]
ABTS Radical Scavenging0.5083 µg/ml[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.

Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The concentration of nitrite (B80452), a stable product of NO, is determined using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is the concentration of the test compound that inhibits NO production by 50%.

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways implicated in the anticancer and anti-inflammatory activities of apigenin, luteolin, and quercetin.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Flavones Apigenin, Luteolin, Quercetin Flavones->PI3K Flavones->Akt Flavones->mTOR

Caption: PI3K/Akt Signaling Pathway and its inhibition by flavones.

MAPK_Signaling_Pathway Stimuli Stress / Growth Factors Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Flavones Apigenin, Luteolin, Quercetin Flavones->Raf Flavones->MEK Flavones->ERK

Caption: MAPK/ERK Signaling Pathway and its inhibition by flavones.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB IκB degradation Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS) Flavones Apigenin, Luteolin, Quercetin Flavones->IKK_complex Flavones->NFkB inhibits translocation

References

validating the efficacy of 5-Hydroxy-7-acetoxy-8-methoxyflavone in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of 5,7-dihydroxy-8-methoxyflavone, commonly known as wogonin (B1683318), against established alternatives. The following sections present a comprehensive overview of its anti-inflammatory and anti-cancer effects, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Efficacy of Wogonin in Preclinical Models

Wogonin, a flavonoid isolated from the medicinal herb Scutellaria baicalensis, has demonstrated significant therapeutic potential in various in vivo models of inflammation and cancer.[1] To contextualize its efficacy, this guide compares its performance with dexamethasone (B1670325), a potent corticosteroid widely used for its anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies, providing a direct comparison of the efficacy of wogonin and dexamethasone in established preclinical models.

Table 1: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Time Point (hours)Reference
Wogonin100 mg/kgOral60%3[2]
Dexamethasone1 mg/kgSubcutaneous86.5%3[3]
Dexamethasone6 mg/kgIntraperitonealNot specified3[2]

Table 2: Efficacy in LPS-Induced Inflammation in Mice

CompoundDoseRoute of AdministrationBiomarker ReductionMeasurementReference
WogoninNot specified in vivo-Significant reduction in IL-1α, IL-1β, IL-6, TNF-αCytokine levels
Dexamethasone50 mg/kgIntraperitonealTNF-α reduction to 291.1 ng/mL (from 1546 ng/mL)Serum cytokine levels[4][5]
Dexamethasone50 mg/kgIntraperitonealIL-6 reduction to 241.3 ng/mL (from 646.6 ng/mL)Serum cytokine levels[4][5]

Table 3: Anti-Tumor Efficacy in Xenograft Models in Nude Mice

CompoundDoseRoute of AdministrationTumor Volume Reduction (%)Tumor TypeReference
Wogonin60 mg/kg/dayIntraperitonealSignificantGastric Cancer (SGC-7901)[6]
Wogonin10 mg/kg + IROralEnhanced suppression vs IR aloneBreast Cancer (MCF-7R)[7]
Wogonin50-200 µM (in vitro)-Up to 88% (in vivo feeding)Breast Cancer (T47D, MDA-MB-231)[8]
Dexamethasone50 mg/kgIntraperitonealSignificantLewis Lung Carcinoma[9]
DexamethasoneNot specified-SignificantPancreatic Cancer (PDX, PANC-1, SW1990)[10]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating acute inflammation.[2]

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are used. Animals are acclimatized for at least one week before the experiment.[2]

  • Induction of Edema: A subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is administered into the right hind paw of each rat.[2][11]

  • Treatment: Test compounds (wogonin) or the reference drug (dexamethasone) are typically administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.[11][12]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[11]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.[11]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents.[13]

  • Animals: C57BL/6 mice (8 weeks old) are commonly used.[14]

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) is administered to induce a systemic inflammatory response.[14]

  • Treatment: Wogonin or dexamethasone is administered at specified times before or after the LPS challenge.

  • Sample Collection and Analysis: Blood samples are collected at various time points (e.g., 3, 6, 12, 18 hours) after LPS injection to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.[4][5]

  • Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only control group to determine the extent of inflammatory suppression.

Xenograft Tumor Model in Nude Mice

This model is a standard for evaluating the anti-cancer efficacy of novel compounds in vivo.[15][16]

  • Animals: Immunodeficient nude mice (e.g., BALB/c nude mice), 4-6 weeks old, are used to prevent rejection of human tumor cells.[15][16]

  • Cell Preparation and Injection: Human cancer cells (e.g., 3.0 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[15]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. Treatment with wogonin, dexamethasone, or vehicle is then initiated.[15][17]

  • Measurement of Tumor Volume: Tumor dimensions (length and width) are measured with digital calipers every few days, and the tumor volume is calculated using the formula: Volume = (width)² x length/2.[15]

  • Data Analysis: Tumor growth curves are plotted for each group, and the final tumor volumes and weights are compared to assess the anti-tumor efficacy of the treatments.[6]

Visualizing the Mechanisms of Action

To provide a clearer understanding of the biological processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways modulated by wogonin.

experimental_workflow cluster_prep Preparation cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis animal_model Select Animal Model (Rat/Mouse) inflammation_induction Induce Inflammation (Carrageenan/LPS) animal_model->inflammation_induction Inflammation Models tumor_induction Induce Tumor (Xenograft) animal_model->tumor_induction Cancer Models compound_prep Prepare Compounds (Wogonin, Dexamethasone) treatment Administer Compounds compound_prep->treatment inflammation_induction->treatment tumor_induction->treatment paw_edema Measure Paw Edema treatment->paw_edema cytokines Measure Cytokines treatment->cytokines tumor_volume Measure Tumor Volume treatment->tumor_volume data_analysis Analyze and Compare Efficacy paw_edema->data_analysis cytokines->data_analysis tumor_volume->data_analysis

In Vivo Efficacy Evaluation Workflow

Wogonin exerts its therapeutic effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression. The diagram below illustrates the inhibitory effects of wogonin on the NF-κB, MAPK, and PI3K/Akt pathways.

signaling_pathways cluster_stimuli External Stimuli cluster_receptors Cell Surface Receptors cluster_wogonin Therapeutic Intervention cluster_pathways Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_response Cellular Response LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK PI3K PI3K TLR4->PI3K Wogonin Wogonin Wogonin->IKK inhibits Wogonin->MAPKKK inhibits Wogonin->PI3K inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Inflammation Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits

Wogonin's Modulation of Key Signaling Pathways

References

Unveiling the Molecular Target of 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Comparative Guide to BRD4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the probable molecular target of 5-Hydroxy-7-acetoxy-8-methoxyflavone, Bromodomain-containing protein 4 (BRD4). While direct experimental validation for this specific flavonoid is pending, in silico docking studies strongly suggest its interaction with the acetyl-lysine binding pocket of BRD4's first bromodomain (BD1).[1] This document compares the predicted action of this compound with established BRD4 inhibitors, offering a framework for its experimental validation and potential as a therapeutic agent.

The Role of BRD4 in Disease

BRD4 is a key epigenetic reader that plays a crucial role in regulating gene transcription. It recognizes and binds to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BRD4 activity is implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease, making it an attractive therapeutic target.

Comparative Analysis of BRD4 Inhibitors

While experimental data for this compound is not yet available, we can compare its potential efficacy with a range of well-characterized BRD4 inhibitors. This comparison includes synthetic compounds that have progressed to clinical trials and other natural flavonoids that have been experimentally validated as BRD4 binders.

Quantitative Performance of BRD4 Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of selected BRD4 inhibitors. This data provides a benchmark for the anticipated potency of novel compounds like this compound.

CompoundTypeTarget Domain(s)IC50 (nM)Kd (nM)Assay Type
JQ1 SyntheticBRD4 (BD1/BD2)BD1: 77, BD2: 33BD1: ~50, BD2: ~90AlphaScreen, ITC
I-BET762 (Molibresib) SyntheticPan-BET~3550.5 - 61.3Cell-free, FRET
PFI-1 SyntheticBRD2/BRD4BRD4: 220-AlphaScreen
Amentoflavone Natural FlavonoidBRD430,000-Cell-based
3',4',7,8-tetrahydroxyflavone Natural FlavonoidBRD4 (BD2 selective)BD1: 17,900, BD2: 204-AlphaScreen

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Structure-Activity Relationship (SAR) of Flavonoids as BRD4 Inhibitors

The plausibility of this compound as a BRD4 inhibitor is supported by the known structure-activity relationships of flavonoids. Studies have shown that the flavone (B191248) backbone can fit into the acetyl-lysine binding pocket of BRD4. Key interactions often involve hydrogen bonds with conserved residues like asparagine (Asn140 in BD1) and hydrophobic interactions within the binding pocket. The specific substitutions on the flavone rings, such as hydroxyl and methoxy (B1213986) groups, play a crucial role in determining the binding affinity and selectivity. For instance, the 5-hydroxyl group, present in our lead compound, is often a key feature for potent BRD4 inhibition in other flavonoid series.[2]

Experimental Protocols for Target Validation and Compound Characterization

To experimentally validate BRD4 as the molecular target of this compound and to quantify its activity, the following experimental protocols are recommended.

Protocol 1: BRD4 Binding Assay (AlphaScreen)

Objective: To measure the direct binding of this compound to the bromodomains of BRD4 and determine its IC50 value.

Methodology:

  • Reagents: Recombinant GST-tagged BRD4 (BD1 or BD2), biotinylated histone H4 peptide (acetylated), Glutathione acceptor beads, Streptavidin donor beads, this compound, and a known inhibitor (e.g., JQ1) as a positive control.

  • Procedure:

    • Add diluted compound or vehicle control to a 384-well plate.

    • Add a solution containing the biotinylated histone peptide.

    • Add a solution containing the GST-tagged BRD4 protein.

    • Incubate at room temperature for 30 minutes.

    • Add Glutathione Acceptor beads, followed by Streptavidin-Donor beads.

    • Incubate in the dark for 1 hour.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and BRD4.

Methodology:

  • Instrumentation: An isothermal titration calorimeter.

  • Sample Preparation: Prepare solutions of recombinant BRD4 and this compound in the same buffer.

  • Procedure:

    • Load the BRD4 solution into the sample cell.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the BRD4 solution.

  • Data Analysis: Analyze the heat changes upon each injection to determine the binding parameters.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines known to be dependent on BRD4 activity (e.g., MV4-11, a human acute myeloid leukemia cell line).

Methodology:

  • Cell Culture: Culture MV4-11 cells in appropriate media.

  • Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Target Gene Expression Analysis (RT-qPCR)

Objective: To determine if this compound treatment leads to the downregulation of known BRD4 target genes, such as MYC.

Methodology:

  • Cell Treatment: Treat a relevant cell line (e.g., MV4-11) with the compound at its GI50 concentration for 6-24 hours.

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method.

Visualizing Molecular Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the BRD4 signaling pathway and the general workflow for inhibitor screening and validation.

BRD4_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Transcription Initiates Inhibitor This compound (Hypothesized) Inhibitor->BRD4 Inhibits Binding

Caption: Hypothesized BRD4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow Start Compound Synthesis/ Isolation Biochemical_Assay Biochemical Assays (AlphaScreen, ITC) Start->Biochemical_Assay Determine_Potency Determine IC50 / Kd Biochemical_Assay->Determine_Potency Cellular_Assay Cellular Assays (Proliferation, Apoptosis) Determine_Potency->Cellular_Assay Determine_Efficacy Determine GI50 Cellular_Assay->Determine_Efficacy Target_Engagement Target Engagement (RT-qPCR for MYC) Determine_Efficacy->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

Caption: General experimental workflow for the validation and characterization of a novel BRD4 inhibitor.

Conclusion

While the direct molecular target of this compound requires definitive experimental confirmation, in silico evidence strongly points towards BRD4. The structural similarities to other flavonoids with known BRD4 inhibitory activity provide a solid rationale for this hypothesis. The comparative data on existing BRD4 inhibitors and the detailed experimental protocols provided in this guide offer a clear path forward for researchers to validate this target, quantify the compound's efficacy, and explore its therapeutic potential. Further investigation into this and related natural products could lead to the development of a new class of epigenetic modulators for the treatment of cancer and other diseases.

References

Assessing the Specificity of 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential specificity of the natural flavonoid, 5-Hydroxy-7-acetoxy-8-methoxyflavone. Due to the limited publicly available experimental data on its direct inhibitory activity, this guide leverages in silico docking studies and compares its potential target profile with well-characterized inhibitors of relevant signaling pathways. The primary focus is on the Bromodomain and Extra-Terminal (BET) family protein BRD4, a suggested target from computational analysis, and key kinases in the PI3K/Akt pathway, a common target for flavonoids.

Executive Summary

An in silico docking study has suggested that this compound may bind to the N-acetyl-lysine binding pocket of the first bromodomain of BRD4 (BRD4 BD1).[1] This finding positions it as a potential modulator of epigenetic mechanisms. However, a comprehensive understanding of its specificity requires comparison with established inhibitors and consideration of its potential effects on other signaling pathways, such as the frequently modulated PI3K/Akt pathway. This guide provides a framework for such an assessment by presenting comparative data on known inhibitors and detailing the necessary experimental protocols to empirically determine the specificity of this compound.

Data Presentation

To provide a quantitative context for assessing the potential potency and specificity of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of well-established inhibitors for BRD4 and the PI3K/Akt pathway.

Table 1: Biochemical Potency of Selected BRD4 Inhibitors

CompoundTarget(s)IC50 (BRD4 BD1)IC50 (BRD4 BD2)Reference(s)
(+)-JQ1Pan-BET Bromodomains77 nM33 nM[2]
OTX015 (Birabresib)Pan-BET Bromodomains92-112 nM (for BRD2/3/4)92-112 nM (for BRD2/3/4)[3][4]

Table 2: Biochemical Potency of Selected PI3K/Akt Pathway Inhibitors

CompoundPrimary Target(s)IC50Reference(s)
Alpelisib (BYL719)PI3Kα4.6 nM[5][6]
Capivasertib (AZD5363)pan-Akt (Akt1/2/3)3 nM (Akt1), 7 nM (Akt2), 7 nM (Akt3)[7][8]

Mandatory Visualization

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Alpelisib Alpelisib Alpelisib->PI3K Capivasertib Capivasertib Capivasertib->Akt

Caption: The PI3K/Akt signaling pathway and points of inhibition.

BRD4_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_buffer Prepare Assay Buffer prep_protein Dilute BRD4 Protein prep_buffer->prep_protein prep_peptide Dilute Biotinylated Histone Peptide prep_protein->prep_peptide prep_compound Prepare Serial Dilutions of This compound prep_peptide->prep_compound add_reagents Add BRD4, Peptide, and Compound to Plate prep_compound->add_reagents incubate1 Incubate to Allow Binding add_reagents->incubate1 add_beads Add Detection Reagents (e.g., AlphaScreen Beads) incubate1->add_beads incubate2 Incubate in Dark add_beads->incubate2 read_plate Read Plate on Compatible Reader incubate2->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data

Caption: Experimental workflow for a BRD4 inhibition assay.

Experimental Protocols

To empirically determine the specificity of this compound, a series of in vitro assays are required. Below are detailed protocols for key experiments.

BRD4 Bromodomain Inhibition Assay (AlphaScreen)

This protocol is designed to quantify the inhibition of the interaction between BRD4 and an acetylated histone peptide.

Materials:

  • Purified recombinant GST-tagged BRD4 (BD1) and BRD4 (BD2)

  • Biotinylated histone H4 peptide (acetylated at lysine (B10760008) 5, 8, 12, and 16)

  • AlphaScreen™ GST Detection Kit (including Streptavidin-Donor beads and anti-GST Acceptor beads)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

  • 384-well white opaque microplates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.

  • Protein-Peptide Incubation: Add 5 µL of a pre-mixed solution containing GST-tagged BRD4 and the biotinylated histone peptide to each well. Incubate for 30 minutes at room temperature.

  • Bead Addition: Add 5 µL of diluted anti-GST Acceptor beads to each well and incubate for 60 minutes at room temperature in the dark. Subsequently, add 5 µL of diluted Streptavidin-Donor beads and incubate for a further 60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The AlphaScreen signal is inversely proportional to the inhibition of the BRD4-histone interaction. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Purified recombinant kinases (e.g., PI3Kα, Akt1)

  • Kinase-specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and ATP in the Kinase Buffer. Add the diluted compound or DMSO vehicle. The total reaction volume is typically 25 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Add 25 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: A higher luminescent signal indicates greater inhibition of kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Discussion and Future Directions

The current in silico evidence suggests that this compound is a promising candidate for targeting BRD4. However, experimental validation is crucial to confirm this interaction and to determine its potency and selectivity. The provided protocols for BRD4 and kinase inhibition assays offer a clear path forward for these investigations.

A comprehensive assessment of specificity would involve screening this compound against a broad panel of kinases and other bromodomain-containing proteins. This would provide a detailed "specificity profile" and reveal any potential off-target effects. Furthermore, cellular assays are needed to confirm that the biochemical activity translates into a functional effect in a biological context, such as the downregulation of BRD4 target genes like MYC.

References

Benchmarking 5-Hydroxy-7-acetoxy-8-methoxyflavone Against Standard of Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-acetoxy-8-methoxyflavone is a synthetic flavonoid derivative with potential therapeutic applications in oncology. Its structural similarity to other biologically active flavones, such as 5-Hydroxy-7-methoxyflavone (Tectochrysin), suggests possible anti-cancer properties. This guide provides a framework for benchmarking this compound against current standard of care drugs in two key oncological contexts: colorectal cancer and cancers driven by epigenetic dysregulation, specifically through the inhibition of Bromodomain-containing protein 4 (BRD4).

The proposed anti-cancer mechanisms for this compound and its analogs include the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the epigenetic modulation of oncogene expression via inhibition of BET (Bromodomain and Extra-Terminal domain) family proteins, such as BRD4.[1][2]

This guide outlines detailed experimental protocols for a head-to-head comparison with standard of care agents, presents expected data in a clear, tabular format, and visualizes key signaling pathways and experimental workflows to facilitate a comprehensive evaluation of this compound's therapeutic potential.

Comparative Analysis: Mechanism of Action

A key differentiator for novel therapeutic agents is their mechanism of action compared to established treatments. Below is a summary of the proposed mechanisms.

Therapeutic AgentPrimary Mechanism of Action
This compound Putative BRD4 inhibition, leading to downregulation of oncogenes like c-Myc.[3] Potential for ROS-mediated apoptosis.[1][2]
Standard of Care: Colorectal Cancer
5-Fluorouracil (5-FU)Inhibition of thymidylate synthase, leading to disruption of DNA synthesis.[4]
OxaliplatinFormation of platinum-DNA adducts, inhibiting DNA replication and transcription, leading to apoptosis.[5]
Standard of Care: BET Inhibition
JQ1 (Tool Compound)Competitive binding to the acetyl-lysine recognition pocket of BET bromodomains, displacing them from chromatin and downregulating target gene expression, including c-Myc.[3][6]

Experimental Benchmarking Protocols

To objectively assess the performance of this compound, a series of in vitro experiments are proposed.

Scenario 1: Colorectal Cancer

Objective: To compare the cytotoxic and apoptotic effects of this compound with the standard of care chemotherapy agents, 5-Fluorouracil and Oxaliplatin, in human colorectal cancer cell lines (e.g., HCT-116, SW480).

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed colorectal cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound, 5-Fluorouracil, and Oxaliplatin for 48-72 hours. A vehicle control (DMSO) should be included.

    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat colorectal cancer cells with the IC50 concentrations of this compound, 5-Fluorouracil, and Oxaliplatin for 24 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

3. Reactive Oxygen Species (ROS) Detection Assay

  • Principle: This assay uses a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS.

  • Protocol:

    • Treat colorectal cancer cells with the test compounds for a predefined period (e.g., 6 hours).

    • Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Scenario 2: BRD4 Inhibition

Objective: To compare the BRD4 inhibitory activity of this compound with the well-characterized BET inhibitor, JQ1, in a relevant cancer cell line (e.g., a c-Myc dependent line like MM.1S multiple myeloma cells or a prostate cancer cell line like VCaP).[7]

1. c-Myc Expression Analysis (RT-qPCR and Western Blot)

  • Principle: To determine if the compound can downregulate the expression of a key BRD4 target gene, c-Myc, at both the mRNA and protein levels.

  • Protocol (RT-qPCR):

    • Treat cells with this compound and JQ1 at various concentrations for 24 hours.

    • Isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative change in c-Myc mRNA expression.

  • Protocol (Western Blot):

    • Treat cells as described above.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and detect the signal using an appropriate imaging system.

2. Chromatin Immunoprecipitation (ChIP) Assay

  • Principle: To determine if the compound displaces BRD4 from the promoter region of the c-Myc gene.

  • Protocol:

    • Treat cells with the test compounds.

    • Cross-link proteins to DNA with formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear DNA.

    • Immunoprecipitate the chromatin with an antibody against BRD4.

    • Reverse the cross-linking and purify the DNA.

    • Perform qPCR using primers flanking the BRD4 binding site on the c-Myc promoter.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: Cytotoxicity in Colorectal Cancer Cells (HCT-116)

CompoundIC50 (µM)% Apoptotic Cells (at IC50)Fold Increase in ROS
This compoundTBDTBDTBD
5-Fluorouracil~5-10~30-40%~1.5-2.0
Oxaliplatin~2-5~40-50%~2.0-3.0
Vehicle Control>100<5%1.0

Table 2: BRD4 Inhibition in c-Myc Dependent Cancer Cells (MM.1S)

Compoundc-Myc mRNA Reduction (%)c-Myc Protein Reduction (%)BRD4 Occupancy at c-Myc Promoter (%)
This compoundTBDTBDTBD
JQ1 (500 nM)~60-80%~70-90%~10-20% of control
Vehicle Control0%0%100%

Visualizations

Signaling Pathways and Experimental Workflows

ROS_Mediated_Apoptosis ROS-Mediated Apoptosis Pathway Flavone (B191248) This compound ROS Increased ROS Flavone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-mediated apoptosis pathway for the flavone.

BRD4_Inhibition BRD4 Inhibition and c-Myc Downregulation Flavone This compound BRD4 BRD4 Flavone->BRD4 inhibits binding cMyc_Promoter c-Myc Promoter BRD4->cMyc_Promoter binds to AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 recruits Transcription c-Myc Transcription cMyc_Promoter->Transcription cMyc_Protein c-Myc Protein Transcription->cMyc_Protein CellProliferation Cell Proliferation cMyc_Protein->CellProliferation

Caption: Mechanism of c-Myc downregulation via BRD4 inhibition.

Experimental_Workflow In Vitro Benchmarking Workflow cluster_crc Colorectal Cancer Model cluster_brd4 BRD4 Inhibition Model CellCulture_CRC Cell Culture (HCT-116, SW480) Treatment_CRC Treatment with Flavone, 5-FU, Oxaliplatin CellCulture_CRC->Treatment_CRC ViabilityAssay MTT Assay Treatment_CRC->ViabilityAssay ApoptosisAssay Annexin V/PI Assay Treatment_CRC->ApoptosisAssay ROS_Assay DCFH-DA Assay Treatment_CRC->ROS_Assay CellCulture_BRD4 Cell Culture (MM.1S) Treatment_BRD4 Treatment with Flavone, JQ1 CellCulture_BRD4->Treatment_BRD4 GeneExpression RT-qPCR (c-Myc) Treatment_BRD4->GeneExpression ProteinExpression Western Blot (c-Myc) Treatment_BRD4->ProteinExpression ChIP_Assay ChIP-qPCR (BRD4 at c-Myc) Treatment_BRD4->ChIP_Assay

Caption: Workflow for in vitro benchmarking experiments.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of this compound against current standard of care drugs for colorectal cancer and as a potential BRD4 inhibitor. The outlined experimental protocols and data presentation formats are designed to generate a robust and comparative dataset. The successful execution of these studies will provide critical insights into the therapeutic potential of this novel flavone and inform its future development as a potential anti-cancer agent.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hydroxy-7-acetoxy-8-methoxyflavone was found. The following disposal procedures are based on the safety data sheets of structurally similar flavonoid compounds and general laboratory chemical waste disposal guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and regulatory compliance in its disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this chemical waste.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the analysis of similar flavonoid compounds, this compound is anticipated to be a solid of low toxicity. However, as a precautionary measure, it should be handled as a potentially hazardous chemical.

Recommended Personal Protective Equipment (PPE) when handling this compound waste:

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust be worn at all times to protect from dust particles.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are generally sufficient.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask may be used if generating dust.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound should follow the procedures for non-hazardous solid chemical waste.

Step 1: Waste Collection

  • Collect waste this compound in a designated, compatible, and properly sealed container.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • The container should be made of a material that does not react with the compound, such as high-density polyethylene (B3416737) (HDPE).

Step 2: Labeling

  • Clearly label the waste container with the following information:

    • The words "Non-Hazardous Waste" or as required by your institution.

    • The full chemical name: "this compound".

    • The approximate amount of waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, secure area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.

Step 4: Disposal Request

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup.

  • This typically involves submitting a chemical waste collection request form to your EHS department.

  • Do not dispose of this compound in the regular trash or down the drain.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Step 1: Waste Collection (Designated, sealed container) B Step 2: Labeling (Chemical name, date, contact) A->B C Step 3: Storage (Secure, designated area) B->C D Step 4: Disposal Request (Submit EHS form) C->D Container Full or Ready for Disposal E EHS Waste Pickup D->E F Final Compliant Disposal E->F

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in their research endeavors.

Personal protective equipment for handling 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxy-7-acetoxy-8-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound, a flavonoid compound utilized in scientific research. The following protocols are based on general best practices for handling similar flavonoid compounds and are intended to ensure the safety of laboratory personnel and the integrity of experimental procedures.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving (recommended when using organic solvents)
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted within a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult with your institution's environmental health and safety office for selection)
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risks.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and dark environment, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be well-ventilated. Keep the container tightly sealed.

2. Handling and Preparation:

  • All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent the inhalation of fine powders.

  • Before beginning any work, ensure the workspace is clean and uncluttered.

  • Don the appropriate PPE as outlined in Table 1.

  • Use dedicated spatulas and weigh boats for handling the solid material to avoid cross-contamination.

  • Minimize the creation of dust when weighing and transferring the powder.

  • When dissolving the compound, add the solvent to the powder slowly and stir gently to prevent splashing.

  • Clearly label all prepared solutions with the compound's name, concentration, solvent, and the date of preparation.

3. Spill and Emergency Procedures:

  • Minor Spill: In the event of a small spill, wear appropriate PPE, gently cover the spill with an absorbent material, and then carefully collect the material into a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

  • Major Spill: For larger spills, evacuate the area and contact your institution's emergency response team.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.

  • Solid Waste: Collect any unused solid compound, contaminated gloves, weigh paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour solutions down the drain.

Experimental Protocols and Visualizations

To provide further value and context for researchers, this section includes a representative experimental workflow for the synthesis of flavonoids and a diagram of a known signaling pathway affected by a structurally similar compound.

General Experimental Workflow: Flavonoid Synthesis

The synthesis of flavonoids often proceeds through a chalcone (B49325) intermediate. The following is a generalized, step-by-step workflow that can be adapted for the synthesis of specific flavonoid derivatives.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavonoid Cyclization cluster_2 Step 3: Purification A Dissolve Substituted 2'-hydroxyacetophenone and Benzaldehyde in Ethanol B Add Ethanolic KOH Solution A->B C Stir at Room Temperature (24-48 hours) B->C D Acidify with HCl C->D E Isolate Chalcone Intermediate D->E F Dissolve Chalcone in DMSO E->F G Add Iodine as Catalyst F->G H Heat and Stir G->H I Isolate Crude Flavonoid H->I J Column Chromatography I->J K Recrystallization J->K L Characterization (NMR, MS) K->L G HMF 5-Hydroxy-7-methoxyflavone (HMF) ROS ↑ Reactive Oxygen Species (ROS) HMF->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca_Release ↑ Intracellular Ca2+ Release ER_Stress->Ca_Release IRE1_JNK Activation of IRE1-α-JNK Pathway Ca_Release->IRE1_JNK IRE1_JNK->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax CytC Cytochrome c Release Bcl2->CytC Bax->CytC Caspase3 Caspase-3 Activation CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-7-acetoxy-8-methoxyflavone
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-7-acetoxy-8-methoxyflavone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.